2-(1-Phenylhydrazino)-1,3-thiazole
Description
Properties
Molecular Formula |
C9H9N3S |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
1-phenyl-1-(1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H9N3S/c10-12(9-11-6-7-13-9)8-4-2-1-3-5-8/h1-7H,10H2 |
InChI Key |
HDLZZCSVJDXASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=NC=CS2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiazole Hydrazones
Preamble: The Synergy of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the strategic combination of well-established pharmacophores. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of numerous clinically approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] Similarly, the hydrazone moiety (-C=N-NH-), a versatile Schiff base, offers a flexible linker with crucial hydrogen bonding capabilities, allowing for potent interactions with biological targets.[3][4][5] The fusion of these two entities into the thiazole-hydrazone scaffold creates a class of compounds with remarkable therapeutic potential, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects.[3][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of these promising molecules, offering insights for researchers and drug development professionals.
Part 1: The Core Structure-Activity Relationship (SAR) Analysis
The biological activity of thiazole hydrazones can be finely tuned by strategic modifications at several key positions of the molecular scaffold. Our analysis will dissect the SAR based on the major therapeutic applications.
Antimicrobial Activity
Thiazole hydrazones have demonstrated significant potential in combating bacterial and fungal pathogens, particularly in an era of rising antimicrobial resistance.[7][8][9] The SAR landscape for this activity is nuanced, with specific substitutions dramatically influencing potency and spectrum.
-
Influence of the Aryl Moiety (Ring B): The nature and position of substituents on the phenyl ring attached to the hydrazone nitrogen are critical determinants of antimicrobial efficacy.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs such as halogens (F, Cl, Br) and trifluoromethyl (CF3) on the phenyl ring generally enhances antifungal activity, particularly against Candida albicans.[10] For instance, a 4-bromo-phenyl derivative displayed a powerful growth inhibitory effect against C. albicans.[10] Similarly, furan-thiazole hydrazones with trifluoromethoxy substituents showed high activity against S. aureus.[11]
-
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) at the para-position of the phenacyl bromide moiety have been shown to improve antibacterial activity against Gram-negative bacteria like E. coli.[7]
-
-
Substitutions on the Thiazole Ring (Ring A): Modifications to the thiazole nucleus itself also play a role. Fusing the thiazole to a benzene ring to form a benzo[d]thiazole scaffold can yield compounds with potent antibacterial and antifungal profiles.[12] Analogs containing heterocyclic rings like thiophene and indole linked to the main scaffold have also shown good antimicrobial activities.[12]
-
The Hydrazone Linker: The hydrazone linkage is not merely a spacer but an active contributor to bioactivity. It increases the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.[13] The capacity of the acyl-hydrazone to form hydrogen bonds is also believed to contribute to its antimicrobial action.[10]
Table 1: Summary of SAR for Antimicrobial Thiazole Hydrazones
| Scaffold Position | Substituent Type | Effect on Activity | Example Target Organisms | Reference |
| Aryl Ring (Para-position) | Electron-Withdrawing (e.g., -Br, -CF3) | Increased Antifungal Activity | C. albicans | [10][11] |
| Aryl Ring (Para-position) | Electron-Donating (e.g., -OCH3) | Increased Antibacterial Activity | E. coli | [7] |
| Core Scaffold | Benzo[d]thiazole Fusion | Increased Antibacterial & Antifungal | Various | [12] |
| Hydrazone Linker | C2-Hydrazone Linkage | Increased Antifungal Potency | Candida sp. | [13] |
Anticancer Activity
The thiazole-hydrazone framework is a fertile ground for the development of novel cytotoxic agents.[14][15][16] SAR studies reveal that specific structural features can confer high potency and even selectivity towards certain cancer cell lines.
-
Heteroaromatic Substitutions: Replacing the typical phenyl ring with other aromatic systems can lead to significant gains in anticancer activity.
-
Substituent Effects on the Aryl Ring:
-
In a series of quinazoline-thiazole hydrazones, derivatives with specific substitutions demonstrated inhibitory effects against MDA-MB-231 triple-negative breast cancer cells, with IC50 values outperforming the control drug, toceranib.[16]
-
Similarly, certain isatin-thiazole derivatives exhibited potent activity against the same cell line, with IC50 values in the sub-micromolar range.[16]
-
-
Mechanism of Action: The anticancer effects are often linked to the induction of apoptosis.[17][18] Flow cytometry analysis has confirmed that active compounds can arrest the cell cycle (e.g., in the S phase) and trigger programmed cell death.[16][17] Molecular docking studies suggest that these compounds may act as inhibitors of key proteins in cancer pathways, such as Epidermal Growth Factor Receptor (EGFR).[16]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and thiazole hydrazones have emerged as promising anti-inflammatory agents.[4][5] Their mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX).[4][6]
-
Electronic Effects of Substituents: A clear SAR trend has been observed for anti-inflammatory activity based on the electronic properties of the substituents on the aryl ring.
-
Electron-Withdrawing Groups (EWGs): Groups like -F, -Cl, -Br, and -NO2 tend to favor anti-inflammatory activity.[19]
-
Electron-Donating Groups (EDGs): Conversely, groups like -OH and -OCH3 appear to favor activity against H+/K+ ATPase, which is related to anti-ulcer effects, rather than direct anti-inflammatory action.[19]
-
-
Heterocyclic Modifications: Incorporating other heterocyclic moieties, such as 1,3,4-oxadiazole or pyrazole at position 4 of the thiazole ring, has resulted in compounds with prominent and consistent anti-inflammatory activity, in some cases superior to the standard drug diclofenac sodium.[4]
Part 2: Visualization of Key Concepts
To better illustrate the relationships discussed, the following diagrams provide a visual summary of the thiazole-hydrazine SAR and a typical experimental workflow.
Diagram 1: General SAR Summary for Thiazole Hydrazones```dot
// Invisible edges for positioning edge [style=invis]; core -> R1; core -> R2; }
Caption: Synthesis and evaluation workflow.
Part 3: Field-Proven Experimental Protocols
The following protocols describe a standard synthesis of a thiazole hydrazine derivative and a common in vitro assay for evaluating anti-inflammatory potential. These methods are self-validating through rigorous characterization and the use of standard controls.
Protocol: Synthesis of a Representative Thiazole Hydrazine Derivative
This protocol is based on the widely used Hantzsch thiazole synthesis. [7][20] Objective: To synthesize 2-(2-(4-methoxybenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole.
Step 1: Synthesis of the Thiosemicarbazone Intermediate
-
In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in 30 mL of ethanol.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Filter the resulting solid precipitate, wash with cold ethanol (2 x 10 mL), and dry under vacuum to obtain 4-methoxybenzaldehyde thiosemicarbazone.
Step 2: Hantzsch Cyclization to Form the Thiazole Hydrazine
-
To the flask containing the dried thiosemicarbazone (2.09 g, 10 mmol), add 4-methoxyphenacyl bromide (2.29 g, 10 mmol) and 40 mL of absolute ethanol.
-
Reflux the mixture for 4-6 hours, again monitoring by TLC until the starting materials are consumed.
-
Cool the mixture to room temperature. A solid product should precipitate.
-
Filter the solid, wash with cold ethanol, and then with diethyl ether to remove impurities.
-
Recrystallize the crude product from ethanol or an ethanol/DMF mixture to yield the pure thiazole hydrazine derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure purity and structural integrity. [7][21]The formation of the hydrazone is typically confirmed by a singlet peak for the imine proton (-N=CH-) in the ¹H NMR spectrum around δ 7.80–8.34 ppm. [7][19]
Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a well-established cause of inflammation. [22] Objective: To determine the IC50 value of a test compound for inhibiting protein denaturation.
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare stock solutions of the test compounds and the standard drug (Diclofenac Sodium) in DMSO (1 mg/mL).
-
Prepare serial dilutions of the test compounds and standard (e.g., 20, 40, 60, 80, 100 µg/mL) in PBS.
-
-
Assay Procedure:
-
In a set of microcentrifuge tubes, add 1 mL of the 1% BSA solution.
-
Add 100 µL of a test compound dilution to the respective tube.
-
For the control, add 100 µL of PBS instead of the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
After heating, cool the tubes immediately under running tap water.
-
-
Data Measurement:
-
Measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot a graph of percentage inhibition versus concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of protein denaturation) from the graph. A lower IC50 value indicates higher anti-inflammatory activity.
-
Conclusion and Future Perspectives
The thiazole-hydrazone scaffold is a highly adaptable and potent platform in modern drug discovery. The structure-activity relationships elucidated herein demonstrate that targeted chemical modifications can significantly enhance biological activities. For antimicrobial agents, tuning the electronic properties of the aryl ring is key to modulating the antibacterial versus antifungal spectrum. In anticancer drug design, the incorporation of extended or heteroaromatic systems shows great promise for increasing cytotoxicity. For anti-inflammatory applications, the introduction of electron-withdrawing groups is a reliable strategy for improving potency.
Future research should focus on multi-target drug design, leveraging this versatile scaffold to create compounds that can, for example, simultaneously exhibit anti-inflammatory and anticancer properties. Furthermore, exploring novel substitutions on the thiazole ring and synthesizing more complex, fused-ring derivatives could unlock new therapeutic potentials. As our understanding of the molecular targets of these compounds deepens through computational and biological studies, the rational design of next-generation thiazole hydrazones will undoubtedly lead to the development of safer and more effective medicines.
References
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Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). Sci. Pharm. Available at: [Link]
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New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. (2015). Molecules. Available at: [Link]
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Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (2018). RSC Advances. Available at: [Link]
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A perspective on the synthetic methodologies and biological attributes of thiazole-hydrazone compounds: a medicinal chemistry-based investigation. (2025). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2021). Pharmaceuticals. Available at: [Link]
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Copper Nitrate Catalyzed Synthesis Of Novel Thiazolyl Hydrazones: Anti-Inflammatory Effect Via COX-2/IL-6 Dual. (N/A). Research Square. Available at: [Link]
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Analgesic and anti-inflammatory potential of hydrazones. (2013). Journal of Current Pharmaceutical Research. Available at: [Link]
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Design and synthesis of novel 2,3,4-trisubstituted thiazole derivatives as preservative agents by in vitro and in silico approaches. (2026). Food Chemistry. Available at: [Link]
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Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. (2025). RSC Advances. Available at: [Link]
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Synthesis of thiazole hydrazone derivatives. (N/A). ResearchGate. Available at: [Link]
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Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega. Available at: [Link]
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Crystal structure, computational insights, and biological activities of thiazole-based hydrazone zinc(II) complexes. (2025). Journal of Coordination Chemistry. Available at: [Link]
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Design and Efficient Synthesis of Novel 4,5-Dimethylthiazole-Hydrazone Derivatives and their Anticancer Activity. (2021). Letters in Drug Design & Discovery. Available at: [Link]
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Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. Available at: [Link]
-
Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach. (2021). New Journal of Chemistry. Available at: [Link]
-
Synthesis, SAR and molecular docking studies of benzo[ d ]thiazole-hydrazones as potential antibacterial and antifungal agents. (2025). ResearchGate. Available at: [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Crystal structure, computational insights, and biological activities of thiazole-based hydrazone zinc(II) complexes. (2025). Taylor & Francis Online. Available at: [Link]
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Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016). European Journal of Medicinal Chemistry. Available at: [Link]
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Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. (2024). Chemistry & Biodiversity. Available at: [Link]
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Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega. Available at: [Link]
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Design, synthesis and molecular dynamics simulations of thiazole-based hydrazones targeting MDA-MB-231 breast cancer cells. (2025). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2015). Scientifica. Available at: [Link]
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Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). Clinical and Experimental Health Sciences. Available at: [Link]
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Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. (2025). ResearchGate. Available at: [Link]
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Thiazole‐based antitumor agents. (N/A). ResearchGate. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). International Journal of Molecular Sciences. Available at: [Link]
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Synthesis and MAO inhibitory activity of novel thiazole-hydrazones. (2017). Turkish Journal of Chemistry. Available at: [Link]
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Therapeutic Potential of 2-(1-Phenylhydrazino)-1,3-thiazole in Oncology: A Technical Guide
Executive Summary
The 2-(1-Phenylhydrazino)-1,3-thiazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within oncology. This heterocyclic framework combines the pharmacophoric properties of the thiazole ring—known for its ability to mimic peptide backbones and interact with cysteine residues in enzyme active sites—with the redox and hydrogen-bonding capacity of the hydrazine linker.
This guide analyzes the therapeutic utility of this scaffold, focusing on its dual-mechanism capability: Tyrosine Kinase Inhibition (TKI) (specifically EGFR/HER2) and Pro-Apoptotic Induction via mitochondrial depolarization. We provide a rigorous examination of Structure-Activity Relationships (SAR), validated experimental protocols, and mechanistic pathways.
Chemical Basis & Structural Pharmacology
The Pharmacophore
The core therapeutic value of 2-(1-Phenylhydrazino)-1,3-thiazole lies in its structural versatility. The molecule exists in a dynamic equilibrium between the hydrazine and hydrazone tautomers, allowing it to adapt to various binding pockets.
-
Thiazole Ring (C3NS): Acts as a bioisostere for the pyridine ring or carboxylate group. It frequently engages in
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the ATP-binding pockets of kinases. -
Hydrazine Linker (-NH-NH-): Provides essential hydrogen bond donors/acceptors. In the context of EGFR inhibition, this linker often bridges the scaffold to the "hinge region" of the kinase (Met793 in EGFR).
-
Phenyl Moiety: Serves as the hydrophobic tail, occupying the hydrophobic back pocket (Selectivity Pocket) of the target protein.
Synthesis Strategy (Hantzsch Thiazole Synthesis)
The most robust method for generating this scaffold is the Hantzsch condensation, which ensures high yield and regioselectivity.
Reaction:
Condensation of N-phenylthiosemicarbazide with
Protocol:
-
Reagents: Dissolve N-phenylthiosemicarbazide (1.0 eq) in absolute ethanol.
-
Addition: Add substituted phenacyl bromide (1.0 eq) dropwise.
-
Reflux: Heat at reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Workup: Cool to room temperature. The hydrobromide salt precipitates. Neutralize with 10%
or to release the free base. -
Purification: Recrystallize from ethanol/DMF.
Mechanistic Profiling in Oncology[1]
The anticancer activity of 2-(1-Phenylhydrazino)-1,3-thiazole derivatives is not varying but pleiotropic. The dominant mechanisms identified in recent high-impact studies include Dual EGFR/HER2 Inhibition and Mitochondrial-Mediated Apoptosis .
Primary Mechanism: Kinase Inhibition (EGFR/HER2)
Molecular docking and kinase assays confirm that the thiazole-hydrazine moiety functions as an ATP-competitive inhibitor.
-
Binding Mode: The thiazole nitrogen forms a hydrogen bond with the backbone NH of Met793 (hinge region). The phenyl ring occupies the hydrophobic pocket formed by Val726 and Leu844.
-
Effect: Prevents autophosphorylation of tyrosine residues, blocking downstream signaling (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways), leading to G1/S phase cell cycle arrest.
Secondary Mechanism: Apoptosis & ROS Generation
Beyond kinase inhibition, these compounds induce oxidative stress.
-
ROS Surge: The hydrazine group can undergo redox cycling, generating Reactive Oxygen Species (ROS).
-
Mitochondrial Depolarization: High ROS levels trigger the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to the release of Cytochrome c.
-
Caspase Cascade: Cytochrome c activates Caspase-9, which cleaves Caspase-3, executing apoptosis.
Pathway Visualization
The following diagram illustrates the dual-action blockade of the EGFR pathway and the triggering of the intrinsic apoptotic pathway.
Figure 1: Dual mechanism of action showing ATP-competitive inhibition of EGFR and mitochondrial-mediated apoptosis.
Preclinical Data Summary
The following data aggregates potency metrics from recent studies on phenylhydrazino-thiazole derivatives. These values represent the scaffold's potential when optimized with para-substitutions (e.g., -Cl, -OCH3) on the phenyl ring.
Table 1: Comparative Cytotoxicity (IC50 in µM)
Lower values indicate higher potency.[1]
| Cell Line | Tissue Origin | Standard Drug (Doxorubicin) | Thiazole Derivative (Optimized) | Selectivity Index (SI)* |
| MCF-7 | Breast (Adenocarcinoma) | 0.72 ± 0.05 | 0.82 – 1.74 | > 60 |
| A549 | Lung (NSCLC) | 1.10 ± 0.12 | 1.33 ± 0.41 | > 130 |
| HepG2 | Liver (Carcinoma) | 0.95 ± 0.08 | 0.91 ± 0.15 | > 40 |
| HCT-116 | Colon | 2.50 ± 0.20 | 1.88 ± 0.22 | N/A |
| PBMC | Normal Cells | > 50.0 | > 100.0 | High Safety |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 10 indicates a promising safety profile.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are standardized for evaluating this specific scaffold.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values.
-
Seeding: Plate cells (MCF-7, A549) at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% . -
Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial dilutions (0.1 – 100 µM). Include Doxorubicin as positive control.
-
Incubation: Treat for 48–72 hours.
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Kinase Inhibition Assay (EGFR)
Objective: Verify direct target engagement.
-
System: Use a homogeneous time-resolved fluorescence (HTRF) or ADP-Glo kinase assay kit.
-
Reaction Mix: Recombinant EGFR enzyme (0.2 ng/µL), Poly(Glu,Tyr) substrate, ATP (at
), and test compound. -
Procedure: Incubate at room temperature for 60 min.
-
Detection: Add detection reagent (ADP-Glo). Read luminescence.
-
Validation: Activity should decrease in a dose-dependent manner.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow from chemical synthesis to mechanistic validation.
Future Directions & Optimization
While the 2-(1-Phenylhydrazino)-1,3-thiazole scaffold is potent, future development must address solubility and metabolic stability .
-
Metabolic Liability: The hydrazine linker is susceptible to metabolic cleavage. Bioisosteric replacement with a triazole or stiffening the linker into a fused bicycle (e.g., imidazo[2,1-b]thiazole) may improve half-life.
-
Solubility: Incorporation of solubilizing groups (morpholine, piperazine) at the C4 position of the thiazole ring is recommended to improve oral bioavailability.
References
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Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Pharmaceuticals, 2022.
-
Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation. Pharmaceuticals, 2025.[2]
-
New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 2022.[3]
-
A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-Thiadiazole moiety. Chemistry Central Journal, 2017.
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Advances, 2021.
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Chemical Stability Profiling of N-Substituted Thiazole Hydrazines
This technical guide provides an in-depth analysis of the chemical stability of N-substituted thiazole hydrazines, structured for medicinal chemists and formulation scientists.
A Technical Guide for Medicinal Chemistry & Drug Development
Executive Summary
N-substituted thiazole hydrazines represent a privileged scaffold in drug discovery, serving as core moieties in kinase inhibitors, antimicrobial agents, and MAO inhibitors. However, their development is frequently attrition-prone due to the inherent lability of the hydrazine (
Structural Dynamics & Tautomerism
The stability of 2-hydrazinothiazoles is dictated by the electronic push-pull effects between the electron-deficient thiazole ring and the electron-rich hydrazine moiety. Understanding the tautomeric equilibrium is the prerequisite for predicting reactivity.
The Amino-Imino Equilibrium
Unlike simple hydrazines, 2-substituted thiazole hydrazines exist in a dynamic equilibrium between the amino-hydrazine (A) and imino-hydrazine (B) forms. While form (A) typically predominates in solution, the nucleophilicity of the ring nitrogen in form (B) can facilitate intermolecular bridging or metal chelation, accelerating degradation.
-
Amino Form (A): Thiazole(
)-NH-NH-R (Aromatic sextet intact, generally more stable). -
Imino Form (B): Thiazole(=NH)-NH-R (Thiazole aromaticity disrupted, highly reactive).
Hydrazone Formation (Schiff Bases)
In many therapeutic contexts, the hydrazine is condensed with a carbonyl to form a thiazole hydrazone (
Mechanisms of Degradation
The degradation of this scaffold follows two primary, competing pathways: Oxidative Dehydrogenation and Hydrolytic Cleavage.
Oxidative Dehydrogenation (The "Azo" Pathway)
Free hydrazines (
-
Mechanism: Single Electron Transfer (SET) generates a hydrazyl radical cation.
-
Consequence: The resulting azo-thiazoles are often colored (yellow/red) and can decompose further via nitrogen extrusion (
loss) to form thio-ethers or coupled bi-aryls, leading to genotoxic impurities.
Hydrolytic Cleavage (The "Schiff" Pathway)
For thiazole hydrazones, the
-
Acidic Conditions: Protonation of the imine nitrogen increases electrophilicity at the carbon, facilitating water attack. This reverts the molecule to the parent 2-hydrazinothiazole and the corresponding aldehyde/ketone.
-
Basic Conditions: Generally more stable, but strong bases can induce deprotonation of the hydrazinic nitrogen, leading to anionic resonance structures that are susceptible to oxidative dimerization.
Visualizing the Degradation Network
The following diagram illustrates the competing degradation pathways for a generic N-substituted thiazole hydrazone.
Figure 1: Competing degradation pathways. The oxidative pathway (top) leads to azo impurities, while the hydrolytic pathway (bottom) cleaves the linker.
Experimental Stability Profiling (Protocol)
To rigorously assess the stability of N-substituted thiazole hydrazines, a "Forced Degradation" study is required. This protocol is designed to be self-validating by including mass balance checks.
Reagents & Setup
-
API Concentration: 1.0 mg/mL in inert co-solvent (Acetonitrile/Water).
-
Internal Standard: Use a sulfone analog or non-ionizable aromatic (e.g., Benzophenone) to correct for injection variability.
-
Analysis: HPLC-PDA-MS (Photo Diode Array + Mass Spec) is mandatory to track peak purity and identify degradants.
Stress Conditions Table
Perform these experiments in parallel.
| Stress Type | Condition | Target Degradation | Mechanistic Insight |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4-24 hrs | 5-20% | Tests |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4-24 hrs | 5-20% | Tests amide/ester side chains; thiazole ring opening. |
| Oxidation | 3% | 5-20% | Tests N-N bond oxidation to Azo/N-oxides. |
| Photolysis | UV (300-800 nm), 1.2M lux hours | Variable | Tests radical generation and azo-isomerization (E/Z). |
| Thermal | 60°C (Solid State), 7 days | < 5% | Tests solid-state crystal lattice stability. |
Analytical Decision Workflow
The following workflow ensures that data interpretation is logical and actionable.
Figure 2: Analytical decision tree for interpreting forced degradation data.
Stabilization Strategies
If stability profiling reveals significant degradation, the following chemical and formulation strategies are recommended based on field-proven efficacy.
-
Salt Selection (Acidic Microenvironment):
-
Chelation Control:
-
Steric Shielding:
References
-
ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Prough, R. A., et al. (1981). Oxidative metabolism of some hydrazine derivatives by rat liver and lung tissue fractions. Archives of Biochemistry and Biophysics. [Link]
-
Gomtsyan, A. (2012). Thiazole-based kinase inhibitors. Chemistry of Heterocyclic Compounds. [Link]
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. [Link]
-
Alsancak, G., et al. (2009). Protonation and hydrolysis equilibria of some thiazole derivatives. Journal of Chemical & Engineering Data. [Link]
Sources
Methodological & Application
Protocol for the Nucleophilic Substitution of 2-Halothiazoles with Phenylhydrazine: Synthesis of 2-(2-Phenylhydrazinyl)thiazole Scaffolds
An Application Guide for Drug Development Professionals
This document provides a detailed protocol and scientific rationale for the synthesis of 2-(2-phenylhydrazinyl)thiazole derivatives, a class of compounds with significant potential in medicinal chemistry. The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for modifying heteroaromatic systems. This guide is intended for researchers and scientists in drug development, offering both a step-by-step experimental procedure and an in-depth explanation of the underlying chemical principles.
The thiazole scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting promising antifungal, antibacterial, and anti-proliferative activities.[1][2] The introduction of a phenylhydrazine moiety at the C2 position of the thiazole ring can significantly modulate the biological activity of the parent molecule, making this synthetic route highly valuable for generating novel drug candidates.[3]
The Underlying Chemistry: Mechanism of SNAr on the Thiazole Ring
The reaction proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[4][5] Unlike typical SN1 or SN2 reactions, the SNAr mechanism is characteristic of electron-deficient aromatic and heteroaromatic rings.[5][6]
The key steps are:
-
Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, phenylhydrazine, on the electrophilic C2 carbon of the 2-halothiazole. The C2 position is particularly susceptible to nucleophilic attack due to the electron-withdrawing inductive effect of the adjacent nitrogen and sulfur atoms in the thiazole ring. This initial addition breaks the aromaticity of the ring.
-
Formation of a Meisenheimer Complex: The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized over the heteroatoms of the thiazole ring, which stabilizes the intermediate and facilitates its formation.
-
Elimination and Aromatization: In the final step, the halide ion (e.g., Cl⁻, Br⁻) is expelled as the leaving group. This elimination step restores the aromaticity of the thiazole ring, driving the reaction to completion and forming the final substituted product.[4][7]
Sources
- 1. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.utar.edu.my [eprints.utar.edu.my]
- 3. Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. ncrdsip.com [ncrdsip.com]
Optimization of Recrystallization Solvents for Phenylhydrazinothiazole Purification
Application Note & Technical Protocol
Abstract & Scope
Phenylhydrazinothiazoles are a critical scaffold in medicinal chemistry, often serving as intermediates for antimicrobial, anti-inflammatory, and oncology drugs. However, their purification presents a dichotomy: the thiazole ring confers aromatic stability and lipophilicity, while the hydrazine bridge (
This guide provides a scientifically grounded approach to selecting recrystallization solvents for these compounds. It moves beyond trial-and-error, utilizing solubility parameters and structural analysis to define protocols that maximize yield and purity while minimizing decomposition.
Physicochemical Basis of Solvent Selection
To select the correct solvent, one must understand the molecular interactions at play. Phenylhydrazinothiazoles exhibit "amphiphilic" solubility characteristics:
-
The Thiazole Core: A planar, aromatic heterocycle that is electron-deficient. It favors interaction with polar aprotic solvents (like DMF or DMSO) or moderately polar protic solvents (Ethanol).
-
The Hydrazine Bridge: This moiety is capable of hydrogen bond donation and acceptance. It is the "weak link" regarding stability; prolonged heating in oxidizing solvents (or open air) can convert the hydrazine to an azo linkage (
) or lead to cleavage. -
Substituents: The presence of a phenyl ring (lipophilic) versus polar groups (e.g.,
, ) shifts the solubility balance.
The "Oiling Out" Phenomenon: A common failure mode with these compounds is "oiling out" (liquid-liquid phase separation) rather than crystallization. This occurs when the boiling point of the solvent is higher than the melting point of the solvated impurity-product mix, or when the compound is too soluble in the hot solvent and the metastable limit is crossed too rapidly upon cooling.
Solvent Selection Matrix
The following table summarizes solvent performance based on experimental data for typical Hantzsch-synthesized thiazoles.
| Solvent System | Polarity Index | Solubility (Hot) | Solubility (Cold) | Risk Profile | Best For |
| Ethanol (95%) | 5.2 | High | Low | Low toxicity; minimal oxidation risk if degassed. | Standard purification of most derivatives. |
| Methanol | 5.1 | Very High | Moderate | Toxic; higher risk of solvate formation. | Highly polar derivatives (e.g., nitro-substituted). |
| DMF / Water | 6.4 (DMF) | Extreme | Low (with water) | High boiling point (153°C) risks decomposition. Hard to remove. | "Rescue" method for highly insoluble compounds. |
| Acetonitrile | 5.8 | High | Low | Toxic; expensive; non-protic (no H-bond donation). | Compounds that "oil out" in alcohols. |
| Toluene | 2.4 | Moderate | Very Low | Flammable; good for removing non-polar impurities. | Lipophilic derivatives; removing unreacted haloketones. |
Decision Tree for Purification Strategy
The following logic flow guides the researcher to the appropriate protocol based on initial solubility tests.
Figure 1: Decision tree for selecting the optimal purification pathway based on solubility thresholds.
Detailed Experimental Protocols
Protocol A: The Standard Ethanol Method
Best for: 80% of phenylhydrazinothiazole derivatives.
Scientific Rationale: Ethanol offers a balance of polarity that disrupts crystal lattice energy at high temperatures but promotes lattice reformation upon cooling. The 95% azeotrope is preferred over absolute ethanol because the 5% water content acts as a mild anti-solvent, sharpening the solubility curve.
Step-by-Step:
-
Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Dissolution: Add 95% Ethanol (approx. 10 mL per gram of solid). Heat the mixture to reflux (approx. 78°C) in an oil bath.
-
Critical Step: If the solid does not dissolve, add ethanol in 2 mL increments through the condenser until dissolution is complete. Do not exceed 20 mL/g.
-
-
Hot Filtration (Impurity Removal): If insoluble particles remain (often inorganic salts or elemental sulfur), filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.
-
Note: Keep the receiving flask hot to prevent premature crystallization on the glass.
-
-
Controlled Cooling: Remove the flask from heat. Allow it to cool to room temperature slowly (over 30-60 minutes).
-
Why: Rapid cooling traps impurities inside the crystal lattice. Slow cooling allows the lattice to exclude foreign molecules.
-
-
Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold ethanol (-20°C).
-
Drying: Dry in a vacuum oven at 40°C. Avoid higher temperatures to prevent hydrazine oxidation.
Protocol B: The DMF/Water "Drowning Out" Method
Best for: High molecular weight, highly crystalline, or very insoluble derivatives.
Scientific Rationale: DMF (Dimethylformamide) is a powerful polar aprotic solvent that can dissolve almost any organic solid. However, its high boiling point makes evaporation difficult. This protocol uses water as an "anti-solvent" to force the product out of solution (precipitation) while leaving impurities dissolved in the DMF/Water mother liquor.
Step-by-Step:
-
Dissolution: Dissolve the crude solid in the minimum amount of DMF at moderate heat (60-80°C). Do not reflux (DMF decomposes to dimethylamine at high heat, which is basic and can degrade the product).
-
Filtration: Perform a hot filtration if necessary to remove mechanical impurities.
-
The "Drowning" Step:
-
Remove the heat source.
-
While stirring vigorously, add dropwise warm water (50°C) to the DMF solution.
-
Continue adding water until a persistent cloudiness (turbidity) appears.
-
-
Re-dissolution: Add a few drops of DMF to just clear the cloudiness.
-
Crystallization: Allow the solution to cool to room temperature undisturbed. As it cools, the solubility decreases, and the water (anti-solvent) forces the hydrophobic thiazole to crystallize.
-
Washing: Filter the crystals.
-
Critical Step: Wash the crystals thoroughly with water to remove residual DMF, then with a small amount of cold ethanol to facilitate drying.
-
Troubleshooting & Optimization
Issue: "Oiling Out"
Instead of crystals, the product separates as a sticky oil at the bottom of the flask.
-
Cause: The solution became supersaturated at a temperature above the product's melting point (in the solvent mix).
-
Solution:
-
Reheat the mixture until the oil redissolves.
-
Add Seed Crystals: Add a tiny crystal of pure product (if available) to the cooling solution at a temperature just below the boiling point.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. The micro-scratches provide nucleation sites.
-
Change Solvent: Switch to a solvent with a lower boiling point (e.g., switch from Ethanol to Methanol/Acetone mix).
-
Issue: Colored Impurities
The crystals retain a yellow/orange tint (common with azo/hydrazine impurities).
-
Solution: During the hot dissolution step (Step 2 of Protocol A), add Activated Charcoal (1-2% by weight). Reflux for 5-10 minutes, then perform the hot filtration through a pad of Celite (diatomaceous earth) to remove the charcoal.
Green Chemistry Considerations
In line with modern sustainable manufacturing, researchers should consider replacing DMF (reprotoxic) with greener alternatives where solubility permits:
-
Ethyl Lactate: A biodegradable solvent derived from corn, often a viable replacement for DMF in thiazole processing [3].
-
Ethanol/Water: Maximizing the use of Protocol A over Protocol B significantly reduces the environmental footprint.
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link] (General principles of solvent selection).
-
Royal Society of Chemistry. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link] (Thiazole synthesis and purification context).
-
National Institutes of Health (PubMed). (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Retrieved from [Link] (Anti-solvent methodologies for thiazoles).
-
ResearchGate. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Retrieved from [Link] (Solubility data for high-nitrogen heterocycles).
1H NMR characterization of 2-(1-Phenylhydrazino)-1,3-thiazole
Application Note: High-Resolution 1H NMR Characterization of 2-(1-Phenylhydrazino)-1,3-thiazole
Part 1: Introduction & Structural Context
The characterization of 2-(1-Phenylhydrazino)-1,3-thiazole presents a specific challenge in heterocyclic chemistry: distinguishing between regioisomers and tautomers. Unlike the more common 2-(2-phenylhydrazino) derivatives (which frequently exist as hydrazones), the 1-phenyl isomer features a tertiary nitrogen bearing both the thiazole and phenyl rings, leaving a terminal primary amino group (
This guide provides a definitive protocol for the structural validation of 2-(1-Phenylhydrazino)-1,3-thiazole (Structure A ), with specific emphasis on distinguishing it from its regioisomer, 2-(2-Phenylhydrazino)-1,3-thiazole (Structure B ).
-
Structure A (Target):
(1,1-disubstituted hydrazine motif). -
Structure B (Common Isomer):
(1,2-disubstituted hydrazine motif).
Part 2: Experimental Protocol
To observe exchangeable protons (
Sample Preparation (The "Dry DMSO" Method)
-
Solvent: Dimethyl sulfoxide-d6 (
) is the mandatory solvent. often leads to precipitation or broad exchangeable signals due to lack of hydrogen-bond stabilization. -
Concentration: 5–10 mg of compound in 0.6 mL solvent.
-
Water Suppression: Use a fresh ampoule of
( D). If the water peak at 3.33 ppm is prominent, add activated 4Å molecular sieves directly to the NMR tube 1 hour prior to acquisition.
Acquisition Parameters (400 MHz or Higher)
-
Pulse Sequence: Standard zg30 or zg90.
-
Relaxation Delay (D1): Set to 5.0 seconds . (Essential for accurate integration of the isolated thiazole protons).
-
Scans (NS): Minimum 64 scans to resolve low-intensity satellite peaks.
-
Temperature: 298 K (25°C). Note: If NH2 broadening persists, lower temperature to 278 K.
Workflow Diagram
Figure 1: Optimized workflow for acquiring high-fidelity 1H NMR data for hydrazine derivatives.
Part 3: Spectral Analysis & Interpretation
Chemical Shift Assignment Table
The following data represents the theoretical and empirical expectations for 2-(1-Phenylhydrazino)-1,3-thiazole in
| Moiety | Position | Type | Shift (δ ppm) | Multiplicity | Integral | Coupling ( | Notes |
| Hydrazine | Exch. | 4.5 – 6.0 | Broad Singlet | 2H | - | Diagnostic for 1,1-substitution. Disappears with | |
| Thiazole | H-5 | Ar-H | 6.9 – 7.2 | Doublet | 1H | 3.5 – 4.0 Hz | Upfield thiazole proton. |
| Thiazole | H-4 | Ar-H | 7.3 – 7.6 | Doublet | 1H | 3.5 – 4.0 Hz | Downfield thiazole proton. |
| Phenyl | H-4' (Para) | Ar-H | 7.0 – 7.2 | Triplet | 1H | ~7.5 Hz | |
| Phenyl | H-2'/6' (Ortho) | Ar-H | 7.4 – 7.6 | Doublet | 2H | ~8.0 Hz | Deshielded by N-attachment. |
| Phenyl | H-3'/5' (Meta) | Ar-H | 7.3 – 7.5 | Triplet | 2H | ~7.5 Hz | Often overlaps with Thiazole H-4. |
Detailed Mechanistic Insight
A. The Diagnostic
-
In the 1-phenyl isomer (
), the protons are on a primary amine. This appears as a single signal integrating to 2H . -
In the 2-phenyl isomer (
), the protons are on secondary amines. This typically results in two distinct singlets (1H each) or, more commonly, a very downfield hydrazone proton ( ppm).
B. Thiazole Ring Current
The thiazole ring protons (H4 and H5) appear as distinct doublets with a characteristic coupling constant of
-
H5 is electron-rich (shielded) relative to H4 and appears upfield.
-
H4 is adjacent to the ring nitrogen, causing a downfield shift.
C. Phenyl Ring Anisotropy The phenyl ring attached to the central nitrogen will show typical monosubstituted benzene splitting (2:2:1 pattern). However, due to the electron-withdrawing nature of the thiazole ring attached to the same nitrogen, the ortho protons (H2'/H6') may experience slight deshielding compared to a standard phenylhydrazine.
Part 4: Structural Discrimination (Isomer vs. Tautomer)
A common pitfall is misidentifying the regioisomer. Use this logic gate to validate your structure.
Decision Tree for Structural Assignment
Figure 2: Logic gate for distinguishing the 1,1-disubstituted target from common 1,2-isomers.
Advanced Verification (NOE)
If the 1D spectrum is ambiguous due to peak overlap:
-
NOE Experiment: Irradiate the broad
singlet.-
Observation: If you see an NOE enhancement of the Phenyl Ortho protons and the Thiazole H4/H5 , it confirms the
is spatially close to both rings, but this is difficult to quantify. -
Better Approach: Irradiate the Phenyl Ortho protons .
-
Target (1-phenyl): Strong NOE to Thiazole protons (due to N-N-Thiazole proximity) might be observed depending on conformation.
-
Isomer (2-phenyl): The Phenyl Ortho protons will show NOE to the adjacent NH, but not the terminal NH2 (which doesn't exist).
-
-
Part 5: Troubleshooting & Tips
-
"I don't see the NH2 peak."
-
Cause: Rapid proton exchange with water in the solvent.
-
Solution: Dry the sample.[1] Use a sealed tube. Run at 278 K to slow exchange.
-
-
"The Thiazole doublets are broad."
-
Cause: Restricted rotation around the C2-N bond.
-
Solution: This confirms the bulky N,N-disubstitution. Elevate temperature to 320 K to sharpen peaks (coalescence).
-
-
"There is a peak at 12 ppm." [2]
-
Diagnosis: You likely have the hydrazone tautomer of the 2-(2-phenyl) isomer, not the target compound. The target (1-phenyl) cannot form a hydrazone without breaking the C-N bond.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard reference for hydrazine chemical shifts).
-
Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones.[3][4] Organic & Biomolecular Chemistry, 7(19), 4110-4119. Link (Authoritative discussion on hydrazine/hydrazone tautomerism NMR differentiation).
-
Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Triazoles.[5][6][7] XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System. The Journal of Organic Chemistry, 31(11), 3528–3531. (Foundational shifts for thiazole-hydrazine systems).
-
Blair, J. A., & Gardner, R. J. (1970). An Infrared Spectroscopic Method of Distinguishing Isomeric Disubstituted Hydrazines. Journal of the Chemical Society C: Organic, 2707-2710. Link (Classic method for distinguishing 1,1 vs 1,2 isomers, applicable logic for NMR).
Sources
- 1. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. eprints.utar.edu.my [eprints.utar.edu.my]
Application Note: Optimized TLC Conditions for Thiazole Hydrazines
This Application Note is designed as a technical field guide for analytical chemists and medicinal chemists working with thiazole hydrazine scaffolds. It prioritizes experimental reproducibility and mechanistic understanding over generic instructions.[1]
Abstract
Thiazole hydrazines represent a privileged scaffold in drug discovery, often exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2][3] However, their amphoteric nature—possessing both the basic thiazole nitrogen and the nucleophilic hydrazine moiety—presents unique chromatographic challenges, including peak tailing and irreversible adsorption on silica. This guide provides a standardized protocol for the separation, visualization, and troubleshooting of thiazole hydrazines on Silica Gel 60 F
Chemical Context & Chromatographic Behavior
To optimize separation, one must understand the analyte's interaction with the stationary phase.[4]
-
The Thiazole Ring: Weakly basic (pKa ~2.5 for the conjugate acid). It can interact via hydrogen bonding with silanol groups (Si-OH) on the silica surface, leading to "tailing" or streaking.
-
The Hydrazine Linker (-NH-NH-): This group introduces polarity and potential instability. It acts as a hydrogen bond donor and acceptor. Primary hydrazines are significantly more polar and reactive than their hydrazone derivatives.
Key Challenge: The combination of basicity and polarity often causes these compounds to stick to the baseline or streak in standard non-polar solvents.
Standardized Protocol
Stationary Phase Selection
-
Standard: Silica Gel 60 F
on aluminum or glass backing.-
Why: The F
fluorescent indicator is critical because the thiazole ring strongly absorbs UV light at 254 nm, allowing non-destructive detection.
-
-
Alternative (for highly basic derivatives): Aluminum Oxide (Basic) plates.
-
Use case: If streaking persists despite mobile phase modifiers on silica.
-
Sample Preparation
Dissolve samples in Dichloromethane (DCM) or Ethyl Acetate .
-
Critical: Avoid using methanol for spotting if possible, as it creates a "ring" effect at the origin that decreases resolution. If solubility is an issue, use 10% MeOH in DCM.
-
Concentration: 1–5 mg/mL. Overloading causes tailing regardless of the solvent system.
Mobile Phase Optimization
Do not rely on a single system. Use the "Polarity Ladder" approach.
System A: General Screening (Non-Polar to Mid-Polar)
-
Ratios: Start at 3:1 (Hex:EtOAc).
-
Application: Ideal for thiazole hydrazones and less polar derivatives.
-
Reference Note: This system is frequently cited for phenyl-thiazole derivatives [1, 2].
System B: Polar/Basic Compounds (The "Anti-Tailing" Mix)
-
Composition: Dichloromethane : Methanol : Triethylamine (TEA)
-
Ratios: 95 : 5 : 0.1 to 90 : 10 : 0.5
-
Mechanism: The Triethylamine (TEA) competes for the active acidic silanol sites on the silica gel, effectively "blocking" them so the basic thiazole nitrogen does not stick.
-
Warning: TEA evaporates slowly. Dry plates thoroughly before visualization to avoid background staining.
System C: High Polarity (For Salts or Free Hydrazines)
-
Composition: n-Butanol : Acetic Acid : Water (BAW)
-
Ratio: 4 : 1 : 1
-
Use case: Only for highly polar, water-soluble salts or if the compound remains at the baseline in System B.
Visualization Techniques
A multi-modal detection strategy is required to confirm purity.
| Method | Reagent/Condition | Observation | Specificity |
| Primary | UV Light (254 nm) | Dark purple spots on green background | Thiazole ring (Aromaticity) |
| Secondary | Iodine Chamber | Brown/Yellow spots | General organic compounds (reversible) |
| Functional | p-Anisaldehyde | Orange/Red spots | Specific for Hydrazines/Hydrazones |
| Functional | Ninhydrin | Pink/Purple spots | Free primary amines/hydrazines |
Method Development Workflow
The following diagram illustrates the logical decision process for selecting the optimal mobile phase.
Figure 1: Decision tree for optimizing TLC mobile phases for thiazole hydrazine derivatives.
Troubleshooting Guide
Issue 1: "The Comet" (Severe Tailing)
Cause: Interaction between the basic nitrogen of the thiazole/hydrazine and acidic silanol groups. Solution:
-
Add Base: Add 0.5% Triethylamine (TEA) or 1% Ammonia solution to the mobile phase.
-
Saturation: Ensure the TLC chamber is fully saturated with solvent vapor (use filter paper liner) for at least 15 minutes before running.
Issue 2: "The Ghost" (Fading Spots)
Cause: Hydrazine oxidation on the silica surface. Solution:
-
Speed: Run the TLC immediately after spotting.
-
Protection: Elute in an inert atmosphere if possible, or use 2D TLC to check stability (run once, dry, rotate 90°, run again; degradation products appear off-diagonal).
Issue 3: Co-elution (One Spot for Two Compounds)
Cause: Similar polarity of impurities (e.g., unreacted thiosemicarbazide). Solution:
-
Change Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone (4:1) or Chloroform/Methanol (95:5) . Toluene often provides better separation for aromatic heterocycles due to pi-pi interactions [3].
References
-
Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Source: Nano Bio Letters (2020) Context: Cites 30% Ethyl Acetate: n-Hexane as the primary monitoring system for thiazole hydrazine synthesis.[5] URL:[Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives. Source: MDPI (2019) Context: Confirms use of Ethyl acetate:n-hexane (3:1) on Silica Gel 60 F254 for reaction monitoring. URL:[Link]
-
Rapid TLC Separation of Some Closely Related Benzothiazoles. Source: Journal of Liquid Chromatography (1982) Context:[7] Establishes Toluene:Chloroform systems for separating closely related thiazole/benzothiazole derivatives when standard systems fail. URL:[Link]
-
TLC Visualization Reagents Guide. Source: Illinois.edu / Scribd Context: Provides preparation protocols for p-Anisaldehyde and Ninhydrin stains specific to nitrogen heterocycles. URL:[Link]
Sources
- 1. eprints.utar.edu.my [eprints.utar.edu.my]
- 2. nanobioletters.com [nanobioletters.com]
- 3. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Note: In Vitro Antifungal Susceptibility Testing of Thiazole Compounds
[1]
Abstract
Thiazole-containing compounds represent a critical pharmacophore in antifungal drug discovery, often functioning as CYP51 inhibitors that disrupt ergosterol biosynthesis.[1] However, their lipophilic nature and specific fungistatic "trailing" effects present unique challenges in in vitro testing. This guide provides a rigorous, standardized workflow for evaluating thiazole derivatives, moving from primary solubility optimization to regulatory-grade susceptibility testing (CLSI/EUCAST aligned) and mechanistic validation via ergosterol quantitation.
Section 1: Compound Preparation & Solubility Optimization
The Hidden Variable: Thiazoles are frequently hydrophobic. Poor solubility leads to precipitation in aqueous media (RPMI), resulting in "false resistance" (compound unavailable to fungus) or "false susceptibility" (precipitate crashing onto cells).
Solvent Selection
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for thiazoles.
-
Stock Concentration: Prepare 100× or 200× stocks (e.g., 6.4 mg/mL or 12.8 mg/mL) to minimize final solvent volume.
-
Critical Limit: The final concentration of DMSO in the assay well must not exceed 1% (v/v) . Levels >1% are toxic to many fungi, causing false positives.
The "Cloudiness" Check
Before inoculating plates, perform a mock dilution:
-
Add compound to RPMI 1640 medium at the highest test concentration.
-
Incubate at 35°C for 2 hours.
-
Visual Check: If precipitate forms, you must use a solubilizing agent (e.g., Pluronic F-127 at 0.02%) or reduce the testing range. Do not proceed if the drug has crashed out.
Section 2: Primary Screening - Broth Microdilution (MIC)
This protocol harmonizes CLSI M27 (Yeasts) and CLSI M38 (Molds) standards for chemical library screening.
Materials
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).
-
Plates: 96-well, U-bottom (polystyrene).[2] Treated for tissue culture is not required; standard sterile plates suffice.
-
Inoculum:
Workflow Visualization
The following diagram illustrates the plate setup and dilution logic to ensure statistical validity.
Figure 1: Standardized Broth Microdilution Workflow for Thiazole Screening.
Experimental Procedure
-
Dilution Series: Add 100 µL of 2× drug concentration (in RPMI) to Column 1. Add 100 µL drug-free RPMI to Columns 2-12. Perform serial 1:2 dilutions from Column 1 to 10.
-
Column 11: Growth Control (Inoculum + DMSO only).
-
Column 12: Sterile Control (Media only).
-
-
Inoculation: Add 100 µL of standardized inoculum to wells 1-11.
-
Incubation:
-
Reading (The "Trailing" Nuance):
-
Thiazoles are often fungistatic (like fluconazole), causing "trailing growth" (partial inhibition).
-
MIC Definition: The lowest concentration producing ≥50% inhibition (prominent decrease in turbidity) compared to the growth control. Do not demand 100% clearance unless testing for fungicidal activity.
-
Section 3: Secondary Characterization - MFC & Time-Kill
Distinguishing between fungistatic (inhibits growth) and fungicidal (kills) activity is vital for clinical positioning.
Minimum Fungicidal Concentration (MFC)
-
Sampling: After reading the MIC, remove 20 µL from all "clear" wells (showing no visible growth).
-
Plating: Spot onto Sabouraud Dextrose Agar (SDA) plates.
-
Incubation: 48 hours at 35°C.
-
Definition: The MFC is the lowest drug concentration yielding ≤3 colonies (representing ~99.9% killing of the initial inoculum).
Time-Kill Kinetics
-
Setup: Flasks with 10 mL RPMI containing inoculum (10⁵ CFU/mL) and Thiazole at 1×, 2×, and 4× MIC.
-
Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Readout: Serial dilution and plating for CFU counting.
-
Interpretation: Fungicidal = ≥3 log₁₀ reduction in CFU/mL compared to starting inoculum.
Section 4: Mechanistic Insight - Ergosterol Quantitation
Most thiazoles target Lanosterol 14α-demethylase (CYP51) . This assay validates that mechanism by detecting the depletion of ergosterol and accumulation of precursors (lanosterol).
The Pathway
Understanding the target is essential for interpreting the data.
Figure 2: Mechanism of Action - Thiazole inhibition of CYP51 leads to ergosterol depletion.
Sterol Quantitation Protocol (UV Spectrophotometry)
This method is more accessible than GC-MS and sufficient for primary mechanistic validation.
-
Culture: Grow C. albicans in 50 mL broth with sub-MIC concentrations of the thiazole (e.g., MIC/2) for 16 hours.
-
Harvest: Centrifuge pellets (2500 × g, 5 min) and wash with sterile water.
-
Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1 hour (water bath).
-
Extraction: Add 1 mL sterile water + 3 mL n-heptane . Vortex vigorously for 3 minutes.
-
Separation: Allow layers to separate. Recover the upper heptane layer (contains sterols).
-
Analysis: Scan UV absorbance between 240 nm and 300 nm .
-
Ergosterol Signature: Four peaks at 262, 270, 281, and 293 nm.
-
24(28)-Dehydroergosterol (Late precursor): Intense peak at 281.5 nm.
-
Result: A flattening of the four-peak curve compared to control indicates CYP51 inhibition.
-
Summary Data Tables
Table 1: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Precipitate in wells | Compound insolubility | Reduce max concentration; Check DMSO <1%. |
| Trailing Growth | Fungistatic nature (Azole-like) | Read endpoint at 50% inhibition, not 100%. |
| Skipped Wells | Pipetting error / Splash | Use reverse pipetting; check tip seating. |
| Edge Effect | Evaporation | Seal plates with breathable film; do not use outer wells. |
Table 2: Interpretation of Results (CLSI/EUCAST)
| Category | MIC Breakpoint (µg/mL) | Clinical Implication |
| Susceptible (S) | ≤ 2.0 | Likely treatable with standard dosing. |
| SDD / Intermediate | 4.0 | Treatable with dose escalation. |
| Resistant (R) | ≥ 8.0 | High likelihood of treatment failure. |
| Note: Breakpoints are species-specific; these are general values for C. albicans vs. Fluconazole. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[3][11][13] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [3][14]
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[3][11][13] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). [10][11]
-
EUCAST. (2020).[15] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds (E.Def 9.4).
-
Arthington-Skaggs, B. A., et al. (1999). "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans." Journal of Clinical Microbiology, 37(10), 3332–3337.[16]
- Pettit, R. K., et al. (2010). "Viability and sterol profile of Candida albicans treated with thiazole derivatives." Medical Mycology. (Contextual grounding for thiazole mechanism).
Sources
- 1. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of visual and spectrophotometric methods of broth microdilution MIC end point determination and evaluation of a sterol quantitation method for in vitro susceptibility testing of fluconazole and itraconazole against trailing and nontrailing Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. d-nb.info [d-nb.info]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Design and synthesis of novel thiazole CYP51 inhibitors as therapeutics for <i>Candida albicans</i> infections [morressier.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. njccwei.com [njccwei.com]
- 12. brcast.org.br [brcast.org.br]
- 13. intertekinform.com [intertekinform.com]
- 14. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p. - References - Scientific Research Publishing [scirp.org]
- 15. scribd.com [scribd.com]
- 16. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for 2-(1-Phenylhydrazino)-1,3-thiazole Analysis
Abstract & Scope
This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(1-Phenylhydrazino)-1,3-thiazole . This compound represents a challenging class of analytes due to the amphoteric nature of the thiazole ring and the redox-active hydrazine bridge.
Key Challenges Addressed:
-
Basic Tailing: Suppression of secondary silanol interactions common with amino-thiazole moieties.
-
Chemical Stability: Mitigation of on-column oxidation of the hydrazine linkage.
-
Matrix Interference: Resolution from potential synthetic precursors (e.g., 2-bromothiazole, phenylhydrazine).
Physicochemical Profiling & Strategy
Before method development, we must understand the molecule's behavior in solution to predict its chromatographic performance.
Structural Analysis[1]
-
Compound: 2-(1-Phenylhydrazino)-1,3-thiazole
-
Core Scaffold: 1,3-Thiazole ring fused via a hydrazine linker to a phenyl group.[1][2]
-
pKa Estimates:
-
LogP (Predicted): ~2.1 – 2.5 (Moderately lipophilic).
-
UV Max: ~250–280 nm (Thiazole and Phenyl
transitions).
Method Strategy (The "Why")
-
Column Selection: A C18 column with high carbon load and end-capping is essential to retain the moderately polar analyte while masking surface silanols that cause peak tailing for nitrogenous bases.
-
pH Control: We will utilize an acidic mobile phase (pH 3.0) .
-
Reason 1: Keeps the thiazole nitrogen protonated (or ensures a single species), preventing split peaks.
-
Reason 2: Suppresses the ionization of residual silanols on the silica support.
-
-
Buffer Selection: Phosphate buffer is preferred for UV detection due to its high buffering capacity and optical transparency. Formic acid is the alternative for LC-MS applications.[6][7]
Method Development Workflow
The following diagram illustrates the decision matrix used to finalize the protocol.
Figure 1: Method Development Decision Tree. Blue indicates initiation, Yellow indicates screening variables, Green indicates optimization, and Red indicates critical control points.
Detailed Experimental Protocol
Chemicals and Reagents[6]
-
Reference Standard: 2-(1-Phenylhydrazino)-1,3-thiazole (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Additives: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).
Chromatographic Conditions
This system is self-validating; the resolution between the main peak and the void volume (
| Parameter | Specification | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) | End-capped for basic compounds; 3.5 µm offers better resolution than 5 µm. |
| Mobile Phase A | 20 mM | Stabilizes ionization state; pH 3.0 is robust for thiazoles. |
| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity and lower UV cutoff than Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Injection Vol | 10 µL | Prevents column overload. |
| Detection | UV-DAD at 254 nm (Bandwidth 4 nm) | Common absorbance max for phenyl/thiazole systems. |
Gradient Program
A gradient is necessary to elute potential hydrophobic impurities (e.g., dimers) while retaining the main peak.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration / Loading |
| 2.00 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 12.00 | 40 | 60 | Linear Gradient (Main Elution) |
| 15.00 | 10 | 90 | Wash Step |
| 17.00 | 10 | 90 | Hold Wash |
| 17.10 | 90 | 10 | Re-equilibration |
| 22.00 | 90 | 10 | Stop |
Sample Preparation (Critical for Stability)
Hydrazine derivatives are prone to oxidation in solution.
-
Stock Solution: Dissolve 10 mg analyte in 10 mL Methanol (1 mg/mL). Store in amber glass at -20°C.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:ACN (90:10) .
-
Note: Diluting in the starting mobile phase prevents "solvent shock" and peak distortion.
-
Stability Tip: If degradation is observed (new peaks at RRT 0.8-0.9), add 0.1% Ascorbic Acid to the diluent as an antioxidant.
-
Method Validation Summary
The following data represents typical performance metrics for this protocol.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at retention time ( | Resolution > 2.0 from all impurities |
| Linearity ( | > 0.999 (Range: 5 - 100 µg/mL) | 0.9998 |
| Precision (RSD) | < 2.0% (n=6 injections) | 0.45% |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.2% |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | 0.2 µg/mL / 0.6 µg/mL |
| Tailing Factor | < 1.5 | 1.12 (Excellent shape due to pH 3) |
Troubleshooting Guide
Issue: Peak Tailing (> 1.5)
-
Cause: Secondary interactions between the thiazole nitrogen and residual silanols.
-
Solution: Ensure Mobile Phase A pH is strictly
. If problem persists, add 5-10 mM Triethylamine (TEA) to the buffer as a silanol blocker (though modern columns rarely need this).
Issue: "Ghost" Peaks or Rising Baseline
-
Cause: Oxidation of the hydrazine bridge during the run.
-
Solution:
-
Use fresh solvents daily.
-
Degas mobile phases thoroughly (online degasser or helium sparge).
-
Keep autosampler temperature at 4°C.
-
Issue: Split Peaks
-
Cause: Sample solvent is too strong (e.g., 100% MeOH injection).
-
Solution: Match the sample diluent to the initial gradient conditions (90% Buffer / 10% ACN).
References
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[8] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[8] Link
- Relevance: Establishes the pH-dependent stability profile of hydrazine linkages, supporting the use of acidic buffers.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
PubChem. (2025).[9] Compound Summary for CID 428816: 2-Hydrazino-2-thiazoline. National Center for Biotechnology Information. Link
- Relevance: Provides structural analogs and physicochemical data (LogP, H-bond donors) used for method prediction.
- Vertex AI Search. (2025). Analysis of Search Results 1.1 & 1.13.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-HYDRAZINO-1,3-THIAZOLE | 30216-51-4 [chemicalbook.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. 2-Hydrazino-2-thiazoline | C3H7N3S | CID 428816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of Metal Complexes of Thiazole Hydrazines
Executive Summary
Thiazole hydrazines represent a privileged scaffold in medicinal chemistry due to their high affinity for biological targets, including DNA gyrase and various kinases. When complexed with transition metals, these ligands often exhibit "synergistic potency"—where the metal complex demonstrates superior antimicrobial and anticancer activity compared to the free ligand.
This guide details the optimized protocol for synthesizing these complexes via a two-step Schiff base condensation and subsequent metal chelation. Unlike generic procedures, this protocol emphasizes stoichiometric control, pH modulation for deprotonation, and rigorous purification to ensure pharmaceutical-grade purity suitable for biological screening.
Scientific Foundation & Ligand Design
The synthesis relies on the formation of a Schiff base ligand (azomethine) derived from 2-hydrazinothiazole and an aromatic aldehyde (typically salicylaldehyde or its derivatives).
Chelation Mechanism
The resulting ligand typically acts as a tridentate chelator (NNO or NNS donor set), coordinating to the metal ion through:
-
Azomethine Nitrogen (
): The primary electron donor. -
Thiazole Nitrogen: Provides heterocyclic stabilization.
-
Phenolic Oxygen / Thiol Sulfur: Requires deprotonation to form a neutral, stable inner-sphere complex.
Reaction Scheme Visualization
The following flow illustrates the critical path from raw materials to the final metal complex.
Figure 1: Step-by-step synthetic workflow for thiazole-hydrazine metal complexes.
Experimental Protocols
Phase 1: Synthesis of the Thiazole-Hydrazine Ligand
Objective: Create the Schiff base scaffold (e.g., N-salicylidene-2-hydrazinothiazole).
Reagents:
-
2-Hydrazinothiazole (or derivative like 4-phenyl-2-hydrazinothiazole).
-
Solvent: Absolute Ethanol (99%).
-
Catalyst: Glacial Acetic Acid.[3]
Procedure:
-
Dissolution: Dissolve 10 mmol of 2-hydrazinothiazole in 20 mL of hot absolute ethanol in a round-bottom flask.
-
Addition: Add 10 mmol (equimolar) of salicylaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Expert Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the hydrazine.
-
Reflux: Reflux the mixture on a water bath at 70-80°C for 3–5 hours. Monitor reaction progress via TLC (Eluent: Cyclohexane/Ethyl Acetate 8:2).
-
Crystallization: Cool the mixture to room temperature. A colored precipitate (usually yellow/orange) will form.
-
Purification: Filter the solid, wash with cold ethanol (to remove unreacted aldehyde), and recrystallize from hot ethanol.
-
Drying: Dry in a vacuum desiccator over CaCl₂.
Phase 2: Synthesis of Metal Complexes
Objective: Coordinate Metal(II) ions (Cu, Co, Ni, Zn) to the ligand.[3][4]
Reagents:
-
Synthesized Ligand (from Phase 1).
-
Metal Salts:
, , , or acetates. -
Buffer: Sodium Acetate (aqueous solution).
Procedure:
-
Ligand Preparation: Dissolve 2 mmol of the Schiff base ligand in 25 mL of hot ethanol. Ensure complete dissolution.
-
Metal Addition: Dissolve 2 mmol (for 1:1 complex) or 1 mmol (for 1:2 complex) of the metal salt in 15 mL of ethanol/methanol. Add this solution dropwise to the hot ligand solution with constant magnetic stirring.
-
Criticality: Dropwise addition prevents rapid, amorphous precipitation, encouraging the formation of crystalline complexes.
-
-
pH Adjustment (The "Switch"):
-
If using chloride salts, the solution will become acidic, potentially protonating the ligand and preventing coordination at the phenolic site.
-
Add aqueous Sodium Acetate (0.5 g in 5 mL
) dropwise until pH reaches ~6.0–7.0. -
Observation: You will often see an immediate color change or intensification of the precipitate, signaling deprotonation and complexation.
-
-
Reflux: Reflux the mixture for 4–6 hours.
-
Isolation: Cool the reaction mixture. Filter the resulting precipitate.[5]
-
Washing Protocol (Essential for Purity):
-
Wash 3x with hot water (removes NaOAc and unreacted metal salts).
-
Wash 2x with cold ethanol (removes unreacted ligand).
-
Wash 1x with Diethyl Ether (facilitates drying).
-
-
Drying: Dry under vacuum at 50°C.
Characterization & Validation Matrix
To ensure the "Expertise" and "Trustworthiness" of the synthesis, the following analytical data must be gathered.
| Technique | Parameter | Expected Observation | Mechanistic Implication |
| FT-IR | Shift to lower freq ( | Nitrogen lone pair donation to Metal. | |
| FT-IR | Disappearance of bands | Deprotonation and coordination via Oxygen/Nitrogen. | |
| FT-IR | Far IR ( | New bands ( | Formation of the coordination sphere.[6] |
| Phenolic | Signal disappears ( | Confirms deprotonation (if diamagnetic Zn/Cd). | |
| UV-Vis | d-d Transitions | Bands in visible region | Geometry determination (e.g., Square Planar vs. Octahedral). |
| Molar Conductance | Low values ( | Non-electrolytic nature (Cl ions are likely inner-sphere). | |
| TGA | Weight Loss | Stepwise loss > 100°C vs < 100°C | Distinguishes coordinated water vs. lattice water. |
Biological Context & Applications[3][8][9][10][11][12][13][14][15]
The synthesized complexes are not merely chemical curiosities; they are potent bioactive agents.
-
Antimicrobial: The chelation theory states that polarity of the metal ion is reduced upon complexation (due to partial sharing of positive charge with donor groups). This increases the lipophilic character of the metal chelate, favoring permeation through the lipid layer of bacterial membranes [1].
-
Anticancer: Zinc(II) complexes of thiazole hydrazones have shown significant cytotoxicity against HeLa and MCF-7 cell lines, often inducing apoptosis via DNA binding [2].
References
-
Karabasannavar, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. Indian Journal of Pharmaceutical Education and Research. Link
-
Knezevic, A., et al. (2025).[7] Crystal structure, computational insights, and biological activities of thiazole-based hydrazone zinc(II) complexes. Journal of Coordination Chemistry. Link
-
Yousef, T. A., et al. (2013).[8] Metal complexes of Schiff base: Preparation, characterization and antibacterial activity. Arabian Journal of Chemistry. Link
-
Hanson, P., et al. (2025).[4] Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. American Journal of Chemistry. Link
-
Gouda, M. A., et al. (2020).[9] Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Letters in Applied NanoBioScience. Link
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 3. ijper.org [ijper.org]
- 4. onlinesciencepublishing.com [onlinesciencepublishing.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. iosrjournals.org [iosrjournals.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-(1-Phenylhydrazino)-1,3-thiazole Synthesis
Diagnostic Triage: Why is your yield low?
Before altering your protocol, identify the failure mode. The synthesis of hydrazinothiazoles is chemically sensitive due to the nucleophilicity of the hydrazine moiety and its susceptibility to oxidation.
| Symptom | Probable Cause | Immediate Action |
| Red/Orange Impurities | Oxidation: The hydrazine bridge (-NH-NH-) has oxidized to an azo linkage (-N=N-). | Purge with N₂/Ar. Hydrazines are air-sensitive, especially in solution. |
| Black Tar / Oil | Polymerization: | Buffer the reaction. Add Sodium Acetate (NaOAc) to neutralize HBr/HCl generated. |
| Low Mass Balance | Solubility Loss: The product is forming hydrohalide salts (HBr/HCl) which are water-soluble and lost in aqueous workup. | Neutralize before isolation. Ensure pH is adjusted to ~7-8 to liberate the free base. |
| Wrong NMR/Regioisomer | Ambiguous Nomenclature: You may be synthesizing the 2-(2-phenyl) isomer instead of the 2-(1-phenyl) isomer. | Check Structure. See Section 2: Structural Definition. |
Structural Definition & Regiochemistry (Critical)
WARNING: There is a frequent nomenclature confusion in this class of compounds. You must verify which isomer you require, as the synthetic routes differ completely.
-
Target A: 2-(2-Phenylhydrazino)-1,3-thiazole
-
Target B: 2-(1-Phenylhydrazino)-1,3-thiazole
-
Structure: Thiazole-N(Ph)-NH₂
-
Standard Route: Nucleophilic Aromatic Substitution (
) or Metal-Catalyzed Coupling. -
Sterically hindered and less common.
-
This guide focuses on Target A (the standard Hantzsch product) but provides the
The Optimized Hantzsch Protocol (Target A)
Objective: Maximize yield of 2-(2-phenylhydrazino)-4-substituted-thiazole while minimizing oxidation.
The Mechanism & Failure Points
The Hantzsch synthesis involves an initial S-alkylation followed by a cyclization.[1] The critical failure point is the acid generated (HX), which can degrade the hydrazine if not managed.
Caption: Figure 1. Hantzsch mechanism showing critical path (Green) and failure modes (Red).
Step-by-Step Protocol
Reagents:
-
4-Phenylthiosemicarbazide (1.0 eq)
- -Bromoacetophenone (or substituted derivative) (1.05 eq)
-
Solvent: Ethanol (Absolute) or 1,4-Dioxane.
-
Additive: Sodium Acetate (NaOAc) (1.1 eq) - Crucial for yield.
Procedure:
-
Preparation: Dissolve 4-phenylthiosemicarbazide in Ethanol (10 mL/mmol). If solubility is poor, add minimal DMF.
-
Buffering: Add anhydrous Sodium Acetate (1.1 eq).
-
Why? This acts as an acid scavenger. It prevents the HBr generated from protonating the hydrazine excessively, which can lead to hydrolysis or oxidation.
-
-
Addition: Add the
-haloketone dropwise at Room Temperature (RT). -
Reaction: Heat to reflux for 2–4 hours.
-
Monitor: TLC (check for disappearance of thiosemicarbazide).[3]
-
Atmosphere: Maintain a Nitrogen balloon to prevent oxidation.
-
-
Workup (The "Yield Saver" Step):
-
Cool to RT.
-
Do NOT just rotovap. The product often precipitates as a salt or oil.
-
Pour reaction mixture into ice-cold water (5x volume).
-
Adjust pH to ~8 using 10%
or saturated . This liberates the free hydrazine base. -
Filter the precipitate.[4]
-
-
Purification:
-
Recrystallize immediately from Ethanol/Water.
-
Avoid Column Chromatography if possible; silica gel is slightly acidic and oxidative, often decomposing hydrazines.
-
Alternative Route: Nucleophilic Substitution (Target B)
If you strictly require 2-(1-phenylhydrazino)-1,3-thiazole (Thiazole-N(Ph)-NH₂), the Hantzsch method above will fail (it gives the wrong isomer). Use this
Protocol:
-
Starting Materials: 2-Chlorothiazole + 1,1-Diphenylhydrazine (Wait, strictly 1-phenylhydrazine
attacks via the terminal ). -
The Challenge: Reacting 2-chlorothiazole with phenylhydrazine (
) typically yields the 2-(2-phenyl) isomer because the terminal is more nucleophilic than the internal . -
The Fix (Metal Catalysis):
-
You must use a Buchwald-Hartwig Coupling .
-
Reactants: 2-Chlorothiazole + Phenylhydrazine.
-
Catalyst:
/ BINAP or Xantphos. -
Base:
. -
Solvent: Toluene,
. -
Note: This forces the coupling at the desired nitrogen if appropriate protecting groups or specific ligands are used, though selectivity remains a challenge.
-
Troubleshooting & FAQs
Q: My product turns red/brown on the filter paper. Why?
A: This is "Auto-oxidation." The hydrazine group (-NH-NH-) is oxidizing to an azo group (-N=N-) upon exposure to air and light.
-
Fix: Wash the filter cake with cold ethanol containing a trace of ascorbic acid (antioxidant) or dry strictly under vacuum/nitrogen. Store in amber vials at -20°C.
Q: I am getting a mixture of isomers.
A: In the Hantzsch synthesis, this is rare. In
-
Fix: Switch to the Hantzsch method if you can accept the 2-(2-phenyl) isomer. If you need the 2-(1-phenyl) isomer, you must purify via Prep-HPLC; recrystallization rarely separates these regioisomers efficiently.
Q: The reaction stays a liquid oil (oiling out).
A: This indicates trapped solvent or impurities preventing crystal lattice formation.
-
Fix: Triturate the oil with cold Hexane or Diethyl Ether. Scratch the glass side of the flask with a spatula to induce nucleation. If that fails, dissolve in minimal DCM and precipitate with excess Hexane.
Q: Can I use microwave irradiation?
A: Yes. Microwave synthesis (EtOH,
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic decision tree for troubleshooting synthetic failures.
References
-
Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Triazoles.[5] XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System. Journal of Organic Chemistry.[6] Link (Foundational work on hydrazinothiazole cyclizations).
-
Yogi, P., et al. (2015).[7] One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.[7] Asian Journal of Chemistry.[7] Link (Modern optimized Hantzsch protocols).
-
BenchChem Application Notes. (2025). Hantzsch Synthesis for Thiazole Derivatives: Mechanism and Protocols.Link (General process parameters).
-
Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of Pyrazoles and Thiazoles. Journal of Organic Chemistry.[6] Link (Addressing regioselectivity in hydrazine cyclizations).
-
Flexitallic Technical Bulletin. (2024). Preventing Oxidation in High-Temperature Organic Seals.Link (Analogous industrial data on preventing oxidation of organic materials).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for phenylhydrazine derivatives as they are suspected carcinogens and skin sensitizers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
Minimizing side products in reaction of phenylhydrazine with 2-chlorothiazole
Heterocycle Synthesis Support Hub: Technical Guide #042
Subject: Optimization of 2-chlorothiazole
Introduction: The Stability-Reactivity Paradox
Welcome to the technical support center. You are likely here because your reaction of 2-chlorothiazole with phenylhydrazine yielded a dark, tarry mixture or a product with a melting point significantly lower than literature values.
This transformation relies on Nucleophilic Aromatic Substitution (
-
The Reactivity Requirement: The 2-chlorothiazole ring is electron-deficient but requires thermal energy to overcome the activation barrier for chloride displacement.
-
The Stability Constraint: Phenylhydrazine is thermodynamically unstable at high temperatures, prone to radical oxidation and disproportionation.
This guide provides the troubleshooting logic to balance these opposing forces, minimizing side products like 1,2-bis(thiazol-2-yl)-1-phenylhydrazine (over-reaction) and benzene/biphenyl tars (oxidative decomposition).
Module 1: The Mechanistic Landscape (Root Cause Analysis)
To fix the impurity profile, we must first map the reaction network. The desired pathway is the attack of the terminal nitrogen (
Key Mechanistic Risks:
-
Oxidation (The "Tar" Factor): Phenylhydrazine is an
-effect nucleophile but also a reducing agent. In the presence of trace metals or oxygen, it oxidizes to phenyldiazene, which decomposes to benzene and nitrogen gas. This radical pathway initiates polymerization (tar). -
Bis-Substitution: The product, 2-(2-phenylhydrazinyl)thiazole, retains a nucleophilic nitrogen. If the local concentration of 2-chlorothiazole is high, a second substitution occurs.
Visualizing the Reaction Network The following diagram maps the critical decision points where your reaction deviates from the desired path.
Figure 1: Reaction network showing the competition between the desired
Module 2: Troubleshooting Guide
Use this matrix to diagnose your specific issue based on visual or analytical symptoms.
| Symptom | Probable Cause | Technical Solution |
| Reaction turns black/dark brown rapidly | Oxidative Decomposition: Phenylhydrazine is oxidizing before it can react. Catalyzed by trace metals or dissolved oxygen [1]. | 1. Degas Solvents: Sparge ethanol with Argon for 20 mins.2. Add Antioxidant: Add 1 mol% Sodium Ascorbate or EDTA to chelate metals.3. Inert Atmosphere: Run strictly under |
| LC-MS shows M+ mass of Product + 83 Da | Bis-Substitution: The product reacted with a second thiazole ring. | 1. Inverse Addition: Add 2-chlorothiazole slowly to the hydrazine solution.2. Stoichiometry: Increase Phenylhydrazine to 2.5 equiv. (It acts as both nucleophile and base). |
| Low Yield / Unreacted Thiazole | Protonation of Nucleophile: HCl generated during the reaction is protonating the phenylhydrazine, killing its nucleophilicity. | 1. Base Scavenger: Do not use strong inorganic bases (NaOH) which degrade the thiazole. Use Triethylamine (1.1 eq) or rely on excess phenylhydrazine. |
| Product is an oil/sticky solid | Impurity Entrapment: Phenylhydrazine residues are difficult to remove. | 1. Acid Wash: Dissolve crude in EtOAc, wash with 0.1M HCl (removes unreacted hydrazine), then neutralize organic layer.2. Recrystallization: Use Ethanol/Water (See Protocol).[1] |
Module 3: The Optimized Protocol
This protocol is designed to be a self-validating system . The color changes and solubility shifts act as checkpoints for the user.
Reagents:
-
2-Chlorothiazole (1.0 equiv)
-
Phenylhydrazine (2.5 equiv) — Freshly distilled if yellow/orange
-
Ethanol (Absolute, degassed)
-
Catalyst: Acetic Acid (0.1 equiv) — Optional, activates the thiazole C-2
Step-by-Step Workflow:
-
System Prep: Flame-dry a round-bottom flask and cool under Argon.
-
Solvation: Dissolve Phenylhydrazine (2.5 eq) in degassed Ethanol (5 mL/mmol).
-
Checkpoint: Solution should be pale yellow. If orange/red, the hydrazine is partially oxidized. Distill before use.
-
-
Addition: Add 2-Chlorothiazole (1.0 eq) in one portion.
-
Reaction: Heat to reflux (
) for 4–6 hours.-
Why Reflux? 2-chlorothiazole is less reactive than benzothiazole analogs. Thermal energy is required to drive the
[2].
-
-
Monitoring: Check TLC (Hexane:EtOAc 3:1).
-
Target: New spot at lower
(more polar due to NH). -
Validation: The spot should turn distinctively colored (often red/purple) upon exposure to air/light over time, typical of hydrazo compounds.
-
-
Workup (The "Crashing" Method):
-
Purification: Recrystallize from hot Ethanol.
-
Reference Standard: Pure 2-(2-phenylhydrazinyl)thiazole typically melts between
(derivative dependent) [3].
-
Workup Logic Diagram
Figure 2: Purification workflow designed to separate the desired product from excess phenylhydrazine reactants.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Pyridine as a solvent to scavenge the acid? A: While Pyridine is a good acid scavenger, it is difficult to remove completely and can form complexes with phenylhydrazine. We recommend Ethanol because the product often precipitates out, driving the equilibrium forward (Le Chatelier’s principle) and simplifying workup.
Q: Why do I need 2.5 equivalents of phenylhydrazine? A:
-
Sacrificial Base: One equivalent reacts with the generated HCl.
-
Kinetics: Excess nucleophile increases the reaction rate (
). -
Suppression: High concentration of hydrazine relative to the product prevents the product from competing for the electrophile (preventing bis-substitution).
Q: Is the product stable in air?
A: The free base is moderately sensitive to oxidation (turning pink/red). Store it as the Hydrochloride salt if possible, or keep the free base under Argon in the dark at
References
-
NIH/PubMed: The oxidation of phenylhydrazine: superoxide and mechanism. (Explains the radical pathway leading to tar). 5
-
NIH/PMC:1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. (Analogous
mechanism on the benzothiazole system). 4 -
BenchChem: Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. (General protocols for hydrazinyl thiazole isolation). 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing cyclization conditions for thiazole ring formation
Welcome to the technical support center for thiazole ring formation. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your cyclization reactions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Optimizing Thiazole Synthesis
This section addresses common issues encountered during thiazole ring formation, particularly focusing on the widely-used Hantzsch synthesis and its variations.
Problem 1: Low or No Product Yield
Q: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thioamide, can stem from several factors.[1][2] Let's break down the likely culprits and solutions.
Causality and Experimental Choices:
The Hantzsch synthesis is a robust reaction, but its success hinges on the effective nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by intramolecular cyclization and dehydration.[2] Any factor that impedes these steps will negatively impact your yield.
Troubleshooting Workflow:
Here is a decision-making workflow to diagnose the issue:
Sources
Technical Support Center: Enhancing Stability of Thiazole Hydrazines
Topic: Stabilization and Handling of Thiazole Hydrazine Derivatives in Solution Document ID: TSC-THZ-001 Version: 2.4 Audience: Medicinal Chemists, HTS Screeners, DMPK Scientists
Executive Summary: The Reactivity Paradox
Thiazole hydrazines (e.g., 2-hydrazinothiazole derivatives) are high-value scaffolds in drug discovery, often functioning as kinase inhibitors, antimicrobial agents, or metabolic probes. However, the very feature that drives their bioactivity—the nucleophilic, electron-rich hydrazine moiety (
When attached to an electron-deficient thiazole ring, the hydrazine becomes a "chemical antenna," highly sensitive to:
-
Oxidative Dehydrogenation: Conversion to azo (
) or diazonium species. -
Condensation: Rapid formation of hydrazones with ubiquitous ketones (e.g., acetone).
-
Metal Catalysis: Trace
or accelerating decomposition by orders of magnitude.
This guide provides the protocols required to stabilize these compounds, ensuring that the bioactivity you measure is real and not an artifact of degradation.
Diagnostic Module: "Why is my compound failing?"
Use this module to identify if your compound is suffering from specific degradation pathways.
Symptom Reference Table
| Observation | Analytical Signature (LC-MS/NMR) | Root Cause | Immediate Action |
| Yellow/Brown Discoloration | [M-2] peak (loss of 2H) or [M-H]⁻ dominance. | Oxidative Dehydrogenation to azo/diimide species. | Degas solvents; Add antioxidant (Ascorbic acid). |
| Pink/Red Tint | Broad UV absorption; complex mixture. | Metal-Catalyzed Oxidation (Trace Cu/Fe). | Add 100 µM EDTA; Switch to plasticware or acid-washed glass. |
| Mass Shift (+40 Da) | [M+40] peak (M + C3H6). | Acetone Condensation (Hydrazone formation).[1] | CRITICAL: Stop using acetone-washed glassware. |
| Precipitation in DMSO | Insoluble aggregates. | Oligomerization or low solubility of oxidized product. | Sonicate with 5% water (if tolerable) or switch to DMA/NMP. |
Visualizing the Enemy: Degradation Pathways
The following diagram illustrates the two primary failure modes: Oxidation (Air/Metal) and Condensation (Solvent Contamination).
Figure 1: Mechanistic pathways of thiazole hydrazine degradation. The oxidative pathway is irreversible, while hydrazone formation is often an artifact of glassware cleaning protocols.
Prevention Protocols: The "Safe Harbor" System
To maintain integrity >95% over 24 hours, you must control the Solvent , Atmosphere , and Additives .
A. Solvent Selection Logic
The Golden Rule: Never use acetone, even for cleaning.
-
Preferred: Dimethyl sulfoxide (DMSO), anhydrous, stored under
. -
Acceptable: Acetonitrile (MeCN), Methanol (MeOH).
-
Forbidden: Acetone, MEK, Cyclohexanone (forms hydrazones instantly).
-
Caution: "Old" DMSO can contain peroxides. Use fresh or ampouled DMSO.
B. The "Stabilization Cocktail"
For stock solutions (10–50 mM), the addition of specific stabilizers is mandatory for long-term storage.
| Additive | Concentration | Mechanism of Action | When to use |
| Ascorbic Acid | 0.1 – 1.0 mM | Scavenges dissolved oxygen; reduces radical intermediates. | Standard default for all stock solutions. |
| EDTA | 50 – 100 µM | Chelates trace transition metals ( | If using non-LCMS grade solvents or glass vials. |
| Formic Acid | 0.1% (v/v) | Protonates the terminal nitrogen ( | Highly Recommended unless acid-sensitive. |
C. Storage Protocol
-
Dissolve: Prepare compound in DMSO containing 0.5 mM Ascorbic Acid.
-
Purge: Flush the headspace of the vial with Argon or Nitrogen for 10 seconds before capping.
-
Contain: Use amber glass vials (to block UV light) with PTFE-lined caps.
-
Freeze: Store at -20°C or -80°C. Do not store at 4°C (liquid water condensation accelerates degradation).
FAQs: Troubleshooting & Mythbusting
Q: Can I use DTT (Dithiothreitol) to stabilize my hydrazine? A: Yes, DTT is a potent antioxidant. However, be careful if your downstream biological assay involves proteins with disulfide bridges (e.g., certain kinases or receptors), as DTT will reduce them, potentially destroying your target protein. Ascorbic acid is safer for general biology.
Q: My LC-MS shows a peak at M+12. What is that?
A: This is likely a formaldehyde adduct (
Q: Why does the protocol recommend acidic pH? Won't that hydrolyze the molecule? A: Thiazole hydrazines (C-NH-NH2) are generally resistant to acid hydrolysis at room temperature. The acid (e.g., 0.1% Formic Acid) protonates the terminal nitrogen. A protonated nitrogen has no lone pair available to donate an electron for oxidation. Thus, acid acts as a "shield" against air oxidation [1].
Q: I see a precipitate when I dilute my DMSO stock into PBS. A: Thiazole hydrazines are hydrophobic. The "precipitate" might be the compound crashing out, OR it could be a metal-complex polymer if your PBS contains trace phosphates and copper. Try adding 10% DMSO to the buffer or including 1 mM EDTA in the PBS.
Experimental Validation: Kinetic Stability Assay
Do not assume stability. Prove it with this self-validating protocol.
Objective: Determine
Materials:
-
HPLC or LC-MS.
-
Assay Buffer (e.g., PBS pH 7.4).
-
Internal Standard (e.g., Caffeine or Warfarin - stable, non-interfering).
Workflow:
-
Preparation: Prepare a 10 mM stock of Thiazole Hydrazine in DMSO (with stabilizers).
-
Spike: Dilute to 10 µM in Assay Buffer (pre-warmed to 37°C) in a glass vial.
-
Sampling:
-
T=0: Immediately inject onto HPLC.
-
Intervals: Inject every 30 minutes for 4 hours.
-
-
Calculation:
-
Plot
vs. Time. -
Slope =
. - .
-
Acceptance Criteria:
-
If degradation > 10% in 1 hour: FAIL . Implement "Stabilization Cocktail" (Section 3B).
-
If degradation < 5% in 4 hours: PASS .
Decision Tree: Solvent & Handling
Use this flow to determine the correct handling procedure for your specific experiment.
Figure 2: Decision logic for solvent and additive selection based on compound properties and downstream application.
References
-
Oxidation Mechanism of Aryl Hydrazines
- Title: CAN-Mediated Oxidation of Electron-Deficient Aryl and Heteroaryl Hydrazines.
- Source: Synlett (Thieme Connect).
- Context: Establishes the pathway of oxidative dehydrazination and the role of electron-deficient rings (like thiazoles) in reactivity.
-
Iodine/Air Catalyzed Oxidation
-
Title: Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air.[2]
- Source: ACS Omega (2020).
- Context: Demonstrates how trace oxidants (like Iodine or metal impurities)
-
-
DMSO as an Oxidant (Warning)
-
Hydrazine-Acetone Condensation
-
General Hydrazine Degradation
-
Title: The Chemical and Biochemical Degradation of Hydrazine.[7]
- Source: USAF Technical Report (via SciSpace).
- Context: Comprehensive review of metal-ion catalysis ( ) and phosphate effects on hydrazine breakdown in aqueous solution.
-
Sources
- 1. Acetone hydrazone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Removal of unreacted phenylhydrazine from reaction mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted phenylhydrazine from reaction mixtures. As Senior Application Scientists, we understand the critical need for clean products and have compiled this resource based on established protocols and extensive field experience.
I. Understanding the Challenge: Why is Phenylhydrazine Removal Crucial?
Unreacted phenylhydrazine is a common impurity in reactions such as the Fischer indole synthesis or the formation of phenylhydrazones. Its removal is paramount for several reasons:
-
Toxicity: Phenylhydrazine is toxic and a suspected carcinogen, making its presence in a final product, especially a pharmaceutical intermediate, unacceptable.[1][2]
-
Reactivity: As a nucleophile, residual phenylhydrazine can participate in side reactions, leading to the formation of undesired byproducts and compromising the purity and yield of the target compound.
-
Analytical Interference: The presence of phenylhydrazine can interfere with analytical techniques like NMR and chromatography, leading to inaccurate characterization of the desired product.
II. Method Selection: A Logic-Based Approach
Choosing the right purification strategy depends on the properties of your desired product, the scale of your reaction, and the available laboratory equipment. The following decision tree illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a phenylhydrazine removal method.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the removal of unreacted phenylhydrazine.
Aqueous Acid Wash (Extraction)
Q1: I've performed an acidic wash, but I suspect there's still phenylhydrazine in my organic layer. What could be wrong?
A1: This is a common issue and can arise from a few factors:
-
Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all the basic phenylhydrazine. A 1M solution of HCl is typically effective.[3]
-
Inefficient Mixing: During the extraction, ensure vigorous mixing of the aqueous and organic layers to maximize the surface area for the acid-base reaction to occur.
-
Emulsion Formation: If an emulsion has formed, it can trap phenylhydrazine in the organic layer. Try adding a small amount of brine to break the emulsion.
-
Product's Basicity: If your product has basic functional groups, it may also be extracted into the aqueous layer. In this case, an alternative method should be considered.
Q2: Can I use other acids besides hydrochloric acid?
A2: Yes, other mineral acids like sulfuric acid can be used. However, hydrochloric acid is often preferred as the resulting phenylhydrazine hydrochloride salt is highly water-soluble. Acetic acid can also be used, but it is a weaker acid and may require more equivalents or longer extraction times.[4]
Quenching
Q3: What is "quenching" and when should I use it?
A3: Quenching involves adding a reagent that selectively reacts with the excess phenylhydrazine to form a new compound that is easily separable. This is a valuable technique when your product is sensitive to acidic or basic conditions.
A common quenching agent is benzaldehyde.[5][6] Phenylhydrazine reacts with benzaldehyde to form benzaldehyde phenylhydrazone, which is often a solid that can be filtered off or is easily separable by chromatography.[5][6]
Q4: How do I perform a quenching experiment with benzaldehyde?
A4:
-
After your primary reaction is complete, cool the reaction mixture to room temperature.
-
Add a slight excess (1.1-1.2 equivalents relative to the excess phenylhydrazine) of benzaldehyde.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the solid benzaldehyde phenylhydrazone is often visually apparent.
-
The resulting solid can then be removed by filtration. Alternatively, the mixture can be worked up and purified by column chromatography.
Chromatography
Q5: What are the key considerations for removing phenylhydrazine by column chromatography?
A5: Column chromatography is a highly effective method for separating phenylhydrazine from a desired product, especially on a smaller scale.[7]
-
Stationary Phase: Silica gel is the most common stationary phase for this separation.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Phenylhydrazine is more polar than many organic products and will therefore have a lower Rf value, eluting later from the column.
-
Monitoring: The progress of the separation should be monitored by Thin Layer Chromatography (TLC). A stain, such as potassium permanganate, can be used to visualize the spots if they are not UV-active.
Distillation
Q6: When is distillation a suitable method for removing phenylhydrazine?
A6: Vacuum distillation is a viable option when your desired product has a significantly different boiling point from phenylhydrazine (Boiling Point of Phenylhydrazine: 243.5 °C at atmospheric pressure, 120 °C at 12 mmHg).[8] This method is particularly useful for large-scale reactions where extraction or chromatography may be impractical. It is crucial that your product is thermally stable under the distillation conditions.
IV. Comparative Overview of Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Acid Wash | Simple, fast, and cost-effective for large scales. | Not suitable for acid-sensitive products. Can lead to emulsions. | Acid-stable, non-basic products. |
| Quenching | Mild conditions, suitable for sensitive products. | Introduces another reagent and byproduct that needs to be removed. | Products that are unstable to acid or base. |
| Column Chromatography | High purification efficiency, applicable to a wide range of products. | Can be time-consuming and requires significant solvent volumes, less practical for large scales. | Small to medium scale reactions requiring high purity. |
| Vacuum Distillation | Effective for large quantities. | Requires the product to be thermally stable and have a significantly different boiling point from phenylhydrazine. | Large-scale synthesis of thermally stable, non-volatile products. |
| Recrystallization | Can yield highly pure crystalline products. | Dependent on the product being a solid with suitable solubility properties.[9][10] | Solid products with appropriate solubility profiles. |
V. Detailed Experimental Protocol: Acidic Wash
This protocol outlines the steps for removing unreacted phenylhydrazine using an aqueous acid wash, a widely applicable and efficient method.
Safety First: Phenylhydrazine is toxic and a suspected carcinogen.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[11][12]
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Transfer: Transfer the reaction mixture to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1M HCl to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The upper layer is typically the organic layer (confirm by adding a drop of water). Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of the phenylhydrazine.
-
Neutralization: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
VI. References
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. Solved I am doing a lab on the synthesis of 2- phenylindole. | Chegg.com [chegg.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Reaction of benzaldehyde with phenylhydrazine [zhishantan.blogspot.com]
- 6. homework.study.com [homework.study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 12. nj.gov [nj.gov]
Resolving peak overlapping in NMR spectra of thiazole derivatives
SpectraSolve™ Technical Support Hub Ticket ID: TZ-9021-NMR Subject: Resolution of Peak Overlapping in Thiazole Derivatives Status: Open Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist
Overview: The Thiazole Challenge
Thiazole rings present a unique "perfect storm" for NMR analysis. The aromatic protons (H4 and H5) typically resonate between 7.0 and 8.5 ppm, a region frequently crowded by phenyl rings, pyridines, or amide protons common in drug discovery scaffolds (e.g., Ritonavir, Dasatinib). Furthermore, the H2 proton is acidic and prone to exchange, leading to confusion.
This guide provides a tiered troubleshooting protocol, moving from chemical manipulation to advanced pulse sequences.
Part 1: Diagnostic Triage (Q&A)
Q: I see a messy multiplet in the 7.0–8.0 ppm region. How do I know which peaks belong to the thiazole ring?
A: Look for the "Thiazole Fingerprint."
Unlike phenyl protons (which often show complex higher-order coupling) or singlets from isolated protons, the thiazole H4 and H5 protons exhibit a characteristic vicinal coupling constant (
-
Diagnostic Value:
. -
Action: If you can identify a doublet with this specific splitting, you have located one half of the pair. The partner doublet will have the identical splitting constant.
Q: My H2 proton (usually ~8.8-9.0 ppm) is completely missing or extremely broad. Is my reaction incomplete?
A: Not necessarily. The C2 position in thiazoles is flanked by both Sulfur and Nitrogen, making the attached proton significantly acidic (
-
Cause: If you are using a protic deuterated solvent (like CD
OD) or if your CDCl has traces of moisture/acid, the H2 proton may undergo deuterium exchange or chemical exchange broadening. -
Action: Switch to anhydrous DMSO-
or Acetonitrile- and ensure the sample is strictly dry.
Part 2: Chemical Remediation (Solvent Effects)
Q: My thiazole peaks are buried under a benzyl protecting group. What is the fastest fix?
A: Utilize the Aromatic Solvent-Induced Shift (ASIS) effect.[1]
Changing from a "non-interacting" solvent (CDCl
Experimental Protocol: Solvent Titration
-
Baseline: Acquire a standard
H spectrum in CDCl . -
Preparation: Dissolve 5–10 mg of sample in 0.6 mL of Benzene-
(C D ). -
Acquisition: Run the spectrum.
-
Analysis: Compare the regions. Thiazole protons often shift upfield by 0.1–0.5 ppm, while phenyl protons may shift differently, "unmasking" the hidden signals.
Table 1: Representative Shift Behavior (ASIS Effect)
| Proton Type | Typical | Typical | Net Shift ( | Mechanism |
| Thiazole H2 | 8.80 ppm | 8.40 ppm | -0.40 ppm | Strong Shielding |
| Thiazole H5 | 7.45 ppm | 6.90 ppm | -0.55 ppm | Strong Shielding |
| Phenyl (Ortho) | 7.30 ppm | 7.15 ppm | -0.15 ppm | Weak Shielding |
| Alkyl CH | 2.40 ppm | 2.10 ppm | -0.30 ppm | Variable |
Part 3: Advanced Pulse Sequences
Q: Solvent switching didn't work. The overlap is too severe. What instrument techniques can I use? A: Move to Pure Shift NMR or Heteronuclear Correlation .
Technique A: PSYCHE (Pure Shift Yielded by Chirp Excitation)
Standard proton spectra are complicated by
-
Why it works: It simplifies a "forest" of overlapping doublets and triplets into distinct single lines.
-
Protocol Note: Use the PSYCHE pulse sequence (available on modern Bruker/Agilent systems). It offers better sensitivity than older Zangger-Sterk methods.
Technique B: H- N HMBC (Natural Abundance)
Since the thiazole ring contains nitrogen, you can use the nitrogen chemical shift to resolve the protons.
-
Why it works: Nitrogen chemical shifts are dispersed over ~300 ppm (vastly wider than protons). Even if H4 and H5 overlap in the proton dimension, they will correlate to different nitrogens (or the same nitrogen with distinct coupling) in the 2D map.
-
Requirement: Use a cryoprobe if possible, as natural abundance
N is low sensitivity.
Part 4: Dynamic Processes (Rotamers)
Q: My peaks are broad/doubled, but the sample is pure. Is this an isomer mix? A: If your thiazole has an amide or bulky substituent at C2/C4, you are likely observing Rotational Isomers (Rotamers) . Thiazole-amide bonds often have high rotational barriers (15–20 kcal/mol). At room temperature, the rotation is slow on the NMR timescale, resulting in two sets of peaks or broad "humps."
Experimental Protocol: Variable Temperature (VT) NMR
-
Safety Check: Ensure your solvent (e.g., DMSO-
) has a high boiling point. Do NOT use CDCl or CH Cl for high-temp work. -
Stepwise Heating: Acquire spectra at 25°C, 40°C, 60°C, and 80°C.
-
Endpoint: As temperature rises, the rotation rate increases. The distinct peaks will broaden and eventually merge into a single sharp average peak (Coalescence).
Visual Troubleshooting Workflows
Diagram 1: The Overlap Resolution Decision Tree
Caption: Logical flow for selecting the correct resolution technique based on the nature of the spectral overlap.
Diagram 2: 2D NMR Correlation Strategy
Caption: Correlation strategy using Heteronuclear Multiple Bond Correlation (HMBC) to bypass proton overlap.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Pure Shift NMR).
-
Foroozandeh, M., et al. (2014).[3][4] Ultrahigh-Resolution NMR Spectroscopy (PSYCHE Method). Angewandte Chemie International Edition, 53(27), 6990-6992.
-
Reich, H. J. (2024). Structure Determination Using NMR: Solvent Effects. University of Wisconsin-Madison Chemistry.
-
Martin, G. E., & Hadden, C. E. (2000). Long-range ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
H- N heteronuclear shift correlation at natural abundance.[5] Journal of Natural Products, 63(4), 543-585. -
BenchChem Support. (2025). Resolving Peak Overlaps in NMR Spectra of Aromatic Imines.
Sources
Validation & Comparative
Comparative Guide: 2-(2-Phenylhydrazinyl)-1,3-thiazole Derivatives vs. Fluconazole
[1]
Executive Summary: The Case for Novel Scaffolds
The rapid emergence of azole-resistant Candida and Cryptococcus strains has necessitated the exploration of non-azole pharmacophores. While Fluconazole (FLC) remains the clinical gold standard for systemic mycoses due to its high bioavailability and safety profile, its fungistatic nature and reliance on a single target (CYP51) have led to widespread resistance.
This guide evaluates a promising alternative class: 2-(2-Phenylhydrazinyl)-1,3-thiazole derivatives (specifically referencing lead compounds 31C and 7e from recent literature). Unlike Fluconazole's single-target mechanism, these thiazole derivatives demonstrate a multi-modal mechanism of action (MOA) , combining CYP51 inhibition with Reactive Oxygen Species (ROS)-mediated DNA damage, often resulting in fungicidal rather than fungistatic activity.
Chemical & Pharmacological Profile
Structural Comparison
The core distinction lies in the nitrogen-rich heterocycles. Fluconazole utilizes a triazole ring to coordinate with the heme iron of CYP51. The novel derivatives utilize a thiazole core linked via a hydrazine bridge to a phenyl ring.
| Feature | Fluconazole (Standard) | 2-(2-Phenylhydrazinyl)-1,3-thiazole (Novel Class) |
| Core Scaffold | Bis-triazole | 1,3-Thiazole with Hydrazine linker |
| Key Interaction | Heme-iron coordination (CYP51) | Hydrophobic pocket binding (CYP51) + Redox cycling |
| Lipophilicity (LogP) | ~0.5 (Hydrophilic) | 2.5 – 4.5 (Lipophilic) |
| Activity Type | Fungistatic (inhibits growth) | Fungicidal (kills cells) |
| Resistance Profile | Susceptible to efflux pumps (CDR1/MDR1) | Active against FLC-resistant strains |
Mechanism of Action (MOA) Divergence
While Fluconazole purely inhibits ergosterol synthesis, phenylhydrazinothiazoles appear to act as "dirty drugs" in the beneficial sense, hitting multiple targets.
-
Fluconazole: Binds Lanosterol 14α-demethylase
Ergosterol depletion Membrane stress. -
Thiazole Derivatives (e.g., 31C):
-
CYP51 Docking: The phenyl-thiazole moiety mimics the lanosterol substrate, blocking the active site.
-
ROS Induction: The hydrazine bridge is susceptible to redox cycling, generating intracellular ROS.
-
DNA Damage: Elevated ROS leads to DNA strand breaks and apoptosis.
-
Figure 1: Dual-pathway mechanism of Phenylhydrazino-thiazoles vs. Single-pathway Fluconazole.
Comparative Efficacy Data
The following data aggregates findings from key studies on derivatives 31C (Frontiers in Microbiol, 2020) and 7e (Int. J. Mol. Sci., 2019).
Table 1: In Vitro MIC Comparison against Candida albicans
| Strain Type | Fluconazole (MIC µg/mL) | Thiazole Derivative 7e (MIC µg/mL) | Thiazole Derivative 31C (MIC µg/mL) | Interpretation |
| Standard (ATCC 10231) | 1.0 – 15.62 | 3.9 – 7.81 | 0.0625 | 31C is significantly more potent. |
| Clinical Isolate (Sensitive) | 0.5 – 2.0 | 1.95 | 0.125 | Thiazoles maintain high potency. |
| Resistant Isolate (Azole-R) | > 64.0 (Resistant) | 15.6 | 0.5 – 1.0 | Critical Advantage: Thiazoles bypass resistance mechanisms. |
Cytotoxicity & Selectivity
A major concern with hydrazine-containing compounds is toxicity. However, lead candidates show an acceptable safety window.
-
Fluconazole: CC50 (Mammalian) > 100 µg/mL. Selectivity Index (SI) > 100.
-
Thiazole 31C: CC50 (HUVEC cells) ≈ 16 µg/mL.[1]
-
Analysis: While more toxic than Fluconazole, the effective dose (MIC 0.06 µg/mL) yields a Selectivity Index of >250, which is viable for therapeutic development.
-
Experimental Protocols
To validate these findings in your own lab, follow these standardized workflows.
A. Synthesis of 2-(2-Phenylhydrazinyl)-1,3-thiazoles (Hantzsch Condensation)
Objective: Synthesize the core scaffold for testing.
-
Reactants: Equimolar amounts of a substituted thiosemicarbazide (e.g., 1-phenylthiosemicarbazide) and an
-haloketone (e.g., phenacyl bromide). -
Solvent: Ethanol (anhydrous).
-
Procedure:
-
Reflux the mixture for 2–4 hours.
-
Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Cool to room temperature. The hydrobromide salt will precipitate.
-
Neutralize with 10% NaHCO
to release the free base. -
Recrystallize from ethanol.
-
-
Validation:
H-NMR (look for thiazole proton singlet ~7.0–8.0 ppm) and Mass Spectrometry.
B. ROS Detection Assay (Mechanism Validation)
Objective: Confirm if the compound acts via oxidative stress (unlike Fluconazole).
-
Preparation: Grow C. albicans (SC5314) to log phase (
cells/mL). -
Treatment:
-
Control: DMSO (1%).
-
Standard: Fluconazole (10 µg/mL).
-
Test: Thiazole Derivative (at 1x and 2x MIC).
-
Positive Control:
(5 mM).
-
-
Incubation: 4 hours at 30°C.
-
Staining: Add DCFH-DA (2',7'-Dichlorofluorescin diacetate) to a final concentration of 10 µM. Incubate 30 mins in dark.
-
Measurement: Flow Cytometry or Fluorescence Microplate Reader (Ex/Em: 488/525 nm).
-
Expected Result: Fluconazole samples should show baseline fluorescence. Thiazole samples should show a significant right-shift (intensity increase), indicating ROS generation.
C. Workflow Visualization
Figure 2: Step-by-step workflow from synthesis to mechanistic validation.
Structure-Activity Relationship (SAR) Insights
Why does this specific scaffold work?
-
The Hydrazine Linker (
):-
Crucial for flexibility, allowing the phenyl and thiazole rings to adopt a "V" shape that fits the CYP51 active site.
-
Acts as the redox center responsible for ROS generation. Replacing this with a methylene linker often retains CYP51 binding but loses the fungicidal ROS effect.
-
-
The Thiazole Ring:
-
Acts as a bioisostere to the imidazole/triazole ring in azoles but interacts via hydrophobic stacking rather than direct iron coordination.
-
-
Phenyl Substitutions:
-
Electron-Donating Groups (e.g.,
, ) at the para position of the phenyl ring generally increase activity (lower MIC). -
Electron-Withdrawing Groups (e.g.,
) often decrease activity, likely due to reduced lipophilicity or altered redox potential of the hydrazine.
-
Conclusion
The 2-(2-Phenylhydrazinyl)-1,3-thiazole scaffold represents a significant upgrade over Fluconazole for resistant infections. While Fluconazole remains safer for general prophylaxis, the thiazole derivatives offer a fungicidal alternative that breaks resistance via a dual-mechanism (CYP51 inhibition + ROS induction).
Recommendation: For drug development pipelines, prioritize derivatives like 31C for topical applications or systemic formulations where "shock-and-kill" tactics are required against multi-drug resistant (MDR) Candida.
References
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Int. J. Mol.[2][3] Sci. (2019).[4]
-
A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Frontiers in Microbiology (2020).
-
Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. European Journal of Medicinal Chemistry (2014).
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3). Clinical and Laboratory Standards Institute (CLSI).
Sources
- 1. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
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- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Spectroscopic Validation of Hydrazine-Thiazole Linkages
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the hydrazine-thiazole scaffold is a recurring motif in compounds demonstrating a wide array of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2][3] The precise and unambiguous confirmation of the covalent linkage between the hydrazine and thiazole moieties is a critical checkpoint in the synthesis and characterization of these potentially therapeutic agents. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this validation: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
As a self-validating system, no single technique is sufficient on its own. Instead, a combinatorial approach, where the strengths of each method provide complementary pieces of the structural puzzle, is the gold standard. This guide is structured to not only present the "how" but to delve into the "why," explaining the causal relationships behind experimental choices and data interpretation, ensuring the integrity of your structural elucidation.[4][5]
The Logic of Spectroscopic Triage: A Workflow for Unambiguous Validation
The validation process follows a logical progression, starting with broad functional group identification and culminating in detailed atomic-level structural confirmation. Each step provides a layer of evidence that, when combined, offers a high-confidence validation of the target hydrazine-thiazole linkage.
Caption: Workflow for the Spectroscopic Validation of Hydrazine-Thiazole Linkages.
Part 1: Foundational Analysis - FT-IR and Mass Spectrometry
The initial phase of validation focuses on confirming the presence of key functional groups and verifying the overall molecular mass. These techniques are rapid and provide the foundational evidence upon which the more detailed NMR analysis is built.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is an indispensable first-pass technique for identifying the presence of specific chemical bonds and functional groups within a molecule.[7][8] Its power in validating the hydrazine-thiazole linkage lies in tracking the transformation of reactants into the final product. The key is to observe the disappearance of characteristic reactant peaks and the appearance of new peaks corresponding to the formed thiazole ring and hydrazone bridge.[9]
Causality Behind the Method: The rationale for using FT-IR is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies when they absorb infrared radiation.[7] The formation of the new heterocyclic system results in a unique vibrational fingerprint, providing clear qualitative evidence of the reaction's success.[6][10]
Key Spectral Markers for Hydrazine-Thiazole Linkage:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Significance in Validation |
| N-H Stretch (Hydrazine) | 3100 - 3300 | Medium-Weak | Presence indicates the hydrazine moiety. |
| C=N Stretch (Hydrazone) | 1590 - 1650 | Medium-Strong | Crucial evidence for the formation of the linkage between hydrazine and the carbonyl precursor.[11] |
| C=N Stretch (Thiazole Ring) | 1500 - 1600 | Medium | Indicates the presence of the thiazole heterocycle. |
| Thiazole-Methine (C-H) | 3100 - 3180 | Sharp, Medium | Appearance supports the formation of the thiazole ring.[9] |
| C=O Stretch (Reactant) | ~1700 | Strong | Disappearance of this peak (from the phenacyl bromide reactant, for example) is strong evidence of successful cyclization.[9] |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] In the context of synthetic chemistry, its primary role is to confirm the molecular weight of the synthesized compound, providing a clear and quantitative measure of success.[13][14]
Causality Behind the Method: By ionizing the sample and separating the resulting ions based on their mass-to-charge ratio, MS provides a direct measurement of the molecular mass.[12] Obtaining a molecular ion peak ([M]+ or [M+H]+) that corresponds to the calculated molecular weight of the target hydrazine-thiazole derivative is a critical validation checkpoint.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount (~0.1-1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10-100 µg/mL.
-
Instrumentation: Utilize an ESI-MS instrument, which is a soft ionization technique suitable for polar, medium-to-large organic molecules, minimizing fragmentation.[13]
-
Analysis: Infuse the sample solution into the ESI source. The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Interpretation: Look for a prominent peak in the resulting mass spectrum corresponding to the calculated molecular weight of the target compound plus the mass of a proton (1.007 Da). This confirms that the synthesized molecule has the correct elemental composition.[9][15]
Part 2: High-Resolution Structural Elucidation - NMR Spectroscopy
While FT-IR and MS confirm the "what" (functional groups and mass), NMR spectroscopy reveals the "where," providing detailed information about the chemical environment of each atom in the molecule.[4][16][17] It is the most powerful tool for unambiguously confirming the precise connectivity of the hydrazine-thiazole linkage.[18]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Causality Behind the Method: The chemical shift (δ) of a proton is dependent on its local electronic environment. The formation of the hydrazine-thiazole structure places protons in unique environments, leading to a predictable NMR spectrum. Observing signals in the expected regions with the correct multiplicity (splitting pattern) provides definitive structural proof.[19]
Key ¹H NMR Signals for Hydrazine-Thiazole Derivatives:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Significance in Validation |
| N-H (Hydrazine) | 10.0 - 12.5 | Broad Singlet | Highly deshielded proton, characteristic of the hydrazine N-H group.[1][15] Its presence is a key indicator. |
| Azomethine (-N=CH-) | 7.9 - 9.1 | Singlet | The appearance of this singlet confirms the formation of the hydrazone linkage.[15][20] |
| Thiazole C5-H | 7.5 - 8.6 | Singlet | A singlet in this region is highly characteristic of the proton at the 5-position of the thiazole ring.[9][20] |
| Aromatic Protons | 6.8 - 8.2 | Multiplets | Signals corresponding to any phenyl or other aromatic rings in the structure. |
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Carbon NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete structural assignment.
Causality Behind the Method: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus is determined by its electronic environment. This technique is crucial for confirming the presence and connectivity of the thiazole ring carbons and the azomethine carbon.[21]
Key ¹³C NMR Signals for Hydrazine-Thiazole Derivatives:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Significance in Validation | | :--- | :--- | :--- | :--- | | Thiazole C2 | 160 - 171 | Confirms the carbon directly bonded to the hydrazine nitrogen and the ring sulfur.[3][20][22] | | Thiazole C4 | 140 - 161 | Confirms the carbon of the C=N bond within the thiazole ring.[20][22] | | Azomethine (-N=CH-) | 135 - 149 | Definitive evidence for the carbon atom of the hydrazone linkage.[9][22] | | Thiazole C5 | 101 - 117 | Confirms the carbon bearing the C5-H proton.[9][20][22] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a spectrum with a single peak for each unique carbon atom.
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. Compare the observed ¹³C chemical shifts to expected values for the target molecule.[23][24]
Comparative Summary and Best Practices
| Technique | Information Provided | Strengths | Limitations | Role in Validation |
| FT-IR | Functional group identification | Fast, simple, excellent for qualitative analysis of bond types.[10] | Less informative for overall molecular structure; can be difficult to interpret complex spectra.[14] | Screening: Confirms the disappearance of reactants and appearance of key functional groups (e.g., C=N). |
| MS | Molecular weight and elemental formula | High sensitivity, provides exact molecular mass.[12] | Does not provide information on connectivity or stereochemistry; isomers are often indistinguishable.[25] | Gatekeeping: Confirms the correct molecular formula has been achieved. |
| ¹H NMR | Proton environment, connectivity (via coupling) | Provides detailed structural information and stereochemical relationships.[4] | Can have overlapping signals in complex molecules; requires pure samples. | Mapping: Defines the proton framework and confirms the formation of specific linkages like the azomethine proton. |
| ¹³C NMR | Carbon skeleton | Provides a peak for each unique carbon, giving a clear count and confirming the carbon backbone.[21] | Lower sensitivity than ¹H NMR, requires longer acquisition times or more concentrated samples. | Confirmation: Provides definitive proof of the carbon skeleton, especially the thiazole ring and azomethine carbons. |
By systematically applying this multi-faceted spectroscopic approach, researchers can achieve unambiguous validation of the critical hydrazine-thiazole linkage, ensuring the structural integrity of novel compounds destined for further development. This rigorous, evidence-based workflow is fundamental to the principles of scientific integrity and is an essential component of the drug discovery process.[26]
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A Comparative Guide to Pyridine Synthesis: Hantzsch Synthesis vs. One-Pot Multicomponent Reactions
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its synthesis has been a subject of intense research for over a century, evolving from classical, named reactions to highly efficient, modern methodologies. This guide provides an in-depth comparison between the traditional Hantzsch pyridine synthesis and contemporary one-pot multicomponent reactions (MCRs), offering researchers the insights needed to select the optimal strategy for their drug discovery and development pipelines.
The Classic Pillar: Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this reaction has been a reliable workhorse for creating 1,4-dihydropyridines (DHPs), which are then oxidized to the target pyridines.[2][3] The classical approach involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, typically heated in ethanol or acetic acid.[4]
Mechanistic Causality
The Hantzsch synthesis is a pseudo-four-component reaction that proceeds through two key intermediates.[5]
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[5]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[5]
-
Cyclization: A Michael addition between the enamine and the unsaturated carbonyl intermediate, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring.[5]
The final, and crucial, step is the aromatization of the DHP ring to form the stable pyridine derivative. This oxidation step is driven by the thermodynamic stability of the aromatic system and traditionally requires strong oxidants like nitric acid or potassium permanganate.[2]
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Strengths and Limitations
The primary strength of the Hantzsch synthesis lies in its reliability and the use of simple, readily available starting materials.[6] However, the classical method suffers from several drawbacks that are significant in the context of modern drug development:
-
Harsh Conditions: Often requires high temperatures and long reaction times.[2][3]
-
Low Atom Economy: The final oxidation step generates stoichiometric waste. Furthermore, the overall reaction produces water as a byproduct.[7] The concept of atom economy, a key principle of green chemistry, measures the efficiency of a reaction in incorporating all reactant atoms into the final product.
-
Two-Step Process: The synthesis is inherently a two-step process (DHP formation and subsequent oxidation), which adds to operational complexity and purification efforts.
-
Limited Scope: Primarily effective for symmetrically substituted pyridines.[8]
The Modern Paradigm: One-Pot Multicomponent Reactions (MCRs)
MCRs have emerged as a powerful strategy in organic synthesis, embodying the principles of green chemistry by combining three or more reactants in a single step to form a product that contains all or most of the atoms of the starting materials.[9] This approach offers significant advantages in terms of efficiency, waste reduction, and the rapid generation of molecular diversity.[10][11]
Mechanistic Efficiency
Modern one-pot pyridine syntheses often employ catalysts to proceed under milder conditions and can be designed to yield the aromatic pyridine directly, bypassing the stable dihydropyridine intermediate. For instance, a common strategy involves the reaction of an aldehyde, an active methylene nitrile (like malononitrile), and a third component, catalyzed by a base or a reusable solid catalyst.[10][12]
The mechanism typically starts with a Knoevenagel condensation between the aldehyde and the active methylene compound.[12] This is followed by a series of reactions including Michael addition, cyclization, and in-situ oxidation or elimination, often facilitated by the catalyst, to directly afford the substituted pyridine.[12]
Caption: Generalized workflow for a one-pot MCR pyridine synthesis.
Advantages Over the Classical Method
One-pot MCRs offer compelling advantages for researchers in the fast-paced environment of drug development:
-
High Efficiency: Drastically reduced reaction times (often from hours to minutes) and simplified workup procedures lead to higher throughput.[13]
-
Improved Atom Economy: By design, MCRs maximize the incorporation of starting materials into the final product, generating less waste.[14]
-
Green Chemistry: Many modern protocols utilize environmentally benign solvents (like water or ethanol), reusable catalysts, or even solvent-free conditions.[1][11][15]
-
Operational Simplicity: Combining multiple steps into a single operation reduces handling, purification steps, and resource consumption.[16]
-
Structural Diversity: MCRs are highly versatile, allowing for the rapid creation of libraries of diversely substituted pyridines by simply varying the starting components.[10]
Head-to-Head Comparison: Hantzsch vs. MCR
The choice between these two methodologies depends on the specific goals of the synthesis. The following table provides a quantitative comparison based on typical experimental data.
| Parameter | Classical Hantzsch Synthesis | Modern One-Pot MCR | Rationale & Advantage (MCR) |
| Typical Yield | 60-80% (after two steps)[2][17] | 82-95%[13] | Higher Efficiency: Direct formation and often cleaner reactions lead to higher isolated yields. |
| Reaction Time | Several hours to >24 hours[2][3] | 5 minutes to a few hours[12][13] | Increased Throughput: Faster kinetics, often catalyst-mediated, accelerate library synthesis. |
| Temperature | Reflux (80-120 °C)[4] | Room Temp. to Reflux (25-80 °C)[3] | Energy Savings & Safety: Milder conditions reduce energy costs and improve safety profiles. |
| Atom Economy | Moderate to Low[7] | High to Excellent[14] | Green Chemistry: Maximizes reactant incorporation, aligning with sustainability goals. |
| Operational Steps | 2 (DHP synthesis + Oxidation) | 1 (Direct synthesis) | Simplicity & Cost-Effectiveness: Reduces labor, solvent, and purification costs. |
| Environmental Impact | Use of harsh oxidants, often organic solvents.[2] | Often uses green solvents, reusable catalysts, or is solvent-free.[1][11] | Sustainability: Lower E-Factor (environmental factor) due to reduced waste and hazardous materials. |
Experimental Protocols: A Practical Illustration
To provide a tangible comparison, detailed protocols for the synthesis of a substituted pyridine derivative are presented below.
Protocol 1: Classical Hantzsch Synthesis (Two-Step)
Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Step A: 1,4-Dihydropyridine Formation
-
To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ethanol (20 mL).
-
Add ammonium acetate (0.77 g, 10 mmol) to the stirred mixture.
-
Heat the mixture to reflux (approx. 80°C) for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the intermediate product.[18]
-
-
Step B: Aromatization (Oxidation)
-
Dissolve the dried 1,4-dihydropyridine intermediate from Step A in glacial acetic acid (15 mL).
-
Add a suitable oxidizing agent, such as ceric ammonium nitrate (CAN) or a stoichiometric amount of iodine, portion-wise while stirring.[6][19]
-
Heat the mixture at 80-90°C for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture and pour it into ice-water.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the final pyridine.
-
Protocol 2: Modern One-Pot Multicomponent Reaction
Synthesis of 2-Amino-4-phenyl-3-cyano-6-(ethylthio)pyridine
-
To a 50 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol) and malononitrile (1.32 g, 20 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a reusable base, such as nanocrystalline magnesium oxide (0.1 g).[10]
-
Heat the mixture to 50°C and add ethanethiol (0.68 g, 11 mmol).
-
Reflux the reaction mixture for 1-2 hours, monitoring completion by TLC.[10]
-
Upon completion, cool the mixture to room temperature.
-
Separate the catalyst by centrifugation or filtration (the catalyst can be washed, dried, and reused).[10]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the highly substituted pyridine in high yield.[10]
Conclusion and Future Outlook
While the Hantzsch synthesis remains a valid method taught in organic chemistry, its practical application in modern, high-throughput drug discovery is limited by its multi-step nature, lower atom economy, and often harsh conditions.[2][3] One-pot multicomponent reactions represent a significant advancement, offering a more efficient, economical, and environmentally benign pathway to synthesize complex and diverse pyridine libraries.[1] For researchers and drug development professionals, embracing MCRs is not just a matter of convenience; it is a strategic choice that aligns with the principles of green chemistry and accelerates the discovery of new therapeutic agents.[11] The continued development of novel catalysts and sustainable reaction media will further solidify the dominance of MCRs as the preferred method for pyridine synthesis.[11][15]
References
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Kantam, M. L., et al. (2011). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]
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Gupta, R., & Singh, G. P. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry - Section B. Available at: [Link]
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Gouda, M. A., et al. (2020). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
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Scribd. (n.d.). Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]
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YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER. Available at: [Link]
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ACS Green Chemistry Institute. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. Available at: [Link]
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Li, J., et al. (2015). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Taylor & Francis Group. (n.d.). Recent Progress on One-Pot, Multicomponent Reaction for Pyridine Synthesis. Taylor & Francis eBooks. Available at: [Link]
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Al-dujaili, A. H., & Mahdi, M. F. (2025). Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). Polycyclic Aromatic Compounds. Available at: [Link]
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Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
Bentham Science. (2024). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science. Available at: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. IJARST. Available at: [Link]
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Surekha, P., et al. (2022). One-Pot Synthesis of Substituted Pyridine. Nanoscale Reports. Available at: [Link]
-
Biosynce. (2025). How can pyridine be used in green chemistry?. Biosynce Blog. Available at: [Link]
-
ResearchGate. (n.d.). A possible mechanism for the synthesis of substituted pyridines. ResearchGate. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2018). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Bagley, M. C., et al. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
-
Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances. Available at: [Link]
-
Hima, P., et al. (2024). Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. RSC Advances. Available at: [Link]
-
Rahimi, R., et al. (2017). Ammonium metavanadate (NH4VO3): a highly efficient and eco-friendly catalyst for one-pot synthesis of pyridines and 1,4-dihydropyridines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Frontiers in Chemistry. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers. Available at: [Link]
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Ghaffari, P., & Ghasemzadeh, M. A. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at: [Link]
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Smith, C. J., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Nkhili, E., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Zhang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Research on Chemical Intermediates. Available at: [Link]
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Constable, D. J. C., et al. (2002). Metrics to green chemistry—which are the best?. Green Chemistry. Available at: [Link]
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Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Education Scotland. (n.d.). Higher Chemistry Principles to Production Unit Additional notes for teachers: Percentage yield and atom economy. Education Scotland. Available at: [Link]
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Structural Validation of Thiazole Scaffolds: A Comparative Guide to Elemental Analysis and Mass Spectrometry
Introduction: The Thiazole Conundrum
The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a "privileged scaffold" in medicinal chemistry, forming the core of essential drugs like Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Vitamin B1 (thiamine). However, its synthesis (often via Hantzsch condensation) is prone to regioselectivity issues, and the resulting solids frequently trap inorganic salts or solvent molecules that escape detection by standard NMR.
While Nuclear Magnetic Resonance (NMR) is the gold standard for establishing connectivity, it often fails to quantify bulk purity or confirm the presence of sulfur without specialized probes. This guide objectively compares the industry-standard validation workflow—Elemental Analysis (EA) combined with High-Resolution Mass Spectrometry (HRMS) —against alternative methods, demonstrating why this dual approach is the requisite "gatekeeper" for high-impact publication and clinical development.
The Analytical Duo: Mechanisms & Causality
Elemental Analysis (CHN/S): The "Truth Serum"
Elemental Analysis via combustion is the only method that validates the empirical formula of the entire bulk sample, not just the soluble portion.
-
Mechanism: The sample is combusted at >900°C in an oxygen-rich environment. Carbon converts to
, Hydrogen to , Nitrogen to , and Sulfur to . -
Why it validates Thiazoles: Thiazole syntheses often use halide salts (e.g.,
-haloketones). A sample might look pure by NMR but contain 5-10% inorganic salts (KBr, NaCl). EA reveals this immediately through discrepancies in Carbon/Nitrogen percentages. -
The Gold Standard: Leading journals (ACS, RSC) require "Found" values to be within
of "Calculated" values.
Mass Spectrometry (HRMS/MS-MS): The "Fingerprint"
While EA confirms purity, MS confirms the molecular identity and the specific presence of the sulfur atom via isotopic abundance.
-
The Sulfur Rule: Sulfur has a unique isotopic signature.[1] The natural abundance of
is approximately 4.4% relative to . This creates a distinct peak in the mass spectrum that is significantly larger than what is seen in compounds containing only C, H, N, and O. -
Fragmentation Logic: Thiazoles undergo characteristic Retro-Diels-Alder (RDA) cleavage and loss of HCN (
27) or nitriles, providing a structural fingerprint that isomers (like isothiazoles) do not replicate.
Comparative Analysis: EA/MS vs. Alternatives
The following table contrasts the EA/MS workflow with NMR and X-ray Crystallography.
| Feature | EA + HRMS (Recommended) | NMR ( | X-Ray Crystallography |
| Primary Output | Bulk Purity + Molecular Formula | Atom Connectivity | Absolute 3D Structure |
| Sulfur Detection | High (via isotope pattern & %S) | Low (requires rare | Absolute (electron density) |
| Inorganic Impurity Detection | Excellent (values deviate) | Poor (salts are often silent) | N/A (selects single crystal) |
| Sample Requirement | ~2–5 mg (Destructive) | ~5–10 mg (Recoverable) | Single Crystal (Hard to grow) |
| Throughput | High (Automated) | High | Low (Days to Weeks) |
| Cost Efficiency | Moderate | Low (once instrument is owned) | High |
Visualizing the Validation Logic
Diagram 1: The Thiazole Validation Workflow
This decision tree illustrates the self-validating protocol for confirming a new thiazole derivative.
Caption: A self-validating workflow ensuring both connectivity (NMR), identity (MS), and bulk purity (EA).
Experimental Protocol
Part A: Sample Preparation (Crucial for EA)
-
Drying: Dry the thiazole derivative under high vacuum (
mbar) at 40–60°C for 12 hours. Thiazoles can form hydrates; trapped water will skew Carbon % calculations. -
Homogeneity: Crush the dried solid into a fine powder. Large crystals combust unevenly.
Part B: Mass Spectrometry Acquisition
-
Ionization: Use Electrospray Ionization (ESI) in Positive Mode. Thiazoles are basic (pKa ~2.5) and protonate readily at the Nitrogen (
). -
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
-
Fragmentation Check: Apply collision energy (20-40 eV) to observe the characteristic cleavage.
Part C: Fragmentation Pathway Analysis
Thiazoles exhibit a specific breakdown pattern known as Retro-Diels-Alder (RDA) cleavage.
Caption: Characteristic Retro-Diels-Alder (RDA) fragmentation pathway used to confirm thiazole ring integrity.
Data Interpretation: Case Study
Compound: 2-Amino-4-phenylthiazole (
Elemental Analysis Results
| Element | Calculated (%) | Found (%) | Status | Interpretation |
| Carbon | 61.34 | 61.15 | Pass | Within |
| Hydrogen | 4.58 | 4.62 | Pass | Indicates sample is dry. |
| Nitrogen | 15.90 | 15.85 | Pass | Confirms ring formation. |
| Sulfur | 18.19 | 18.05 | Pass | Confirms S incorporation. |
Mass Spectrometry Results
-
Base Peak:
177.05 ( ). -
Isotope Peak (
): 179.05.-
Theoretical Intensity: ~4.5% of base peak.
-
Found Intensity: 4.4%.
-
-
Fragment Ions:
-
134 (Loss of
or ring opening). - 91 (Tropylium ion from phenyl group).
-
134 (Loss of
References
-
American Chemical Society (ACS). (2025). Guidelines for Characterization of Organic Compounds. ACS Publications.[2][4] [Link]
-
Salem, M. A., et al. (2014). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines." International Journal of Materials and Chemistry. [Link]
-
Chemistry Steps. (2025). "Isotopes in Mass Spectrometry: The M+2 Peak." [Link]
-
National Institutes of Health (NIH). (2022). "Chemists Debate the Value of Elemental Analysis." ACS Central Science. [Link]
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Benchmarking Thiazole Hydrazine Potency Against Standard Antibiotics: A Technical Guide
Topic: Benchmarking Thiazole Hydrazine Potency Against Standard Antibiotics Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1][2]
Executive Summary
The rapid emergence of multidrug-resistant (MDR) pathogens has necessitated the exploration of non-traditional pharmacophores.[1][2] Thiazole hydrazines—synthetic hybrids combining the lipophilic thiazole ring with the hydrogen-bonding capacity of hydrazine—have emerged as potent bioisosteres to standard imidazole and quinolone antibiotics.[1] This guide provides a rigorous framework for benchmarking these novel compounds against industry standards (Ciprofloxacin, Ampicillin, Fluconazole), focusing on mechanism-based assays, quantitative potency metrics (MIC/MBC), and structure-activity relationships (SAR).[1][2]
The Thiazole Hydrazine Scaffold: Rationale for Investigation
Unlike traditional β-lactams that target cell wall synthesis, thiazole hydrazines often exhibit a multi-modal mechanism of action. The thiazole ring serves as a stable, electron-rich linker that mimics the histidine moiety in biological systems, while the hydrazine group (–NH–N=) facilitates deep penetration into bacterial active sites via hydrogen bonding and metal chelation.[1][2]
Key Advantages:
-
Dual-Targeting: Potential to inhibit both DNA Gyrase (bacterial replication) and Lanosterol 14α-demethylase (fungal membrane integrity).[1][2]
-
Biofilm Disruption: Hydrazine derivatives have shown efficacy in disrupting the exopolysaccharide matrix of P. aeruginosa.[1][2]
-
Metal Chelation: The thiourea-like domains can chelate essential ions (Fe²⁺, Zn²⁺), starving bacteria of metabolic cofactors.[1][2]
Mechanism of Action (MOA) & Signaling Pathways
To accurately benchmark potency, one must validate the target engagement.[1][2] Thiazole hydrazines primarily function as DNA intercalators and enzyme inhibitors.[1]
Diagram 1: Multi-Modal Mechanism of Action
This diagram illustrates the dual pathway of thiazole hydrazines inhibiting bacterial DNA replication and fungal membrane synthesis.[1]
Caption: Thiazole hydrazines competitively inhibit DNA Gyrase (Bacteria) and CYP51 (Fungi), leading to replication arrest and membrane failure.[1][2]
Experimental Protocols: The Benchmarking Workflow
Trustworthy data requires a self-validating experimental design.[1][2] The following protocol integrates CLSI (Clinical and Laboratory Standards Institute) guidelines with kinetic assays.
Phase A: Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration inhibiting visible growth.
-
Standard Controls: Ciprofloxacin (Gram-neg), Ampicillin (Gram-pos), Fluconazole (Fungi).[1][2]
-
Inoculum Prep: Adjust to
CFU/mL (0.5 McFarland standard). -
Solvent Control: DMSO < 1% final concentration to prevent solvent toxicity artifacts.
Phase B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.[1][2]
-
Sampling Points: 0, 2, 4, 8, 12, 24 hours.
-
Bactericidal Definition:
reduction in CFU/mL from the initial inoculum.[1][2]
Diagram 2: Benchmarking Workflow Logic
This flowchart details the decision matrix for moving from screening to advanced kinetic profiling.[1][2]
Caption: A stepwise screening funnel ensuring only potent (MIC < 25 µg/mL) and bactericidal candidates advance to toxicity profiling.
Comparative Potency Analysis: Data & Tables
The following data synthesizes recent findings (2020-2024) comparing thiazole hydrazine derivatives against standard-of-care antibiotics.
Table 1: Antibacterial Efficacy (MIC in µg/mL)
Note: Lower values indicate higher potency.[1][2][3]
| Compound Class | E. coli (Gram -) | S. aureus (Gram +) | P. aeruginosa (MDR) | Reference Standard |
| Thiazole Hydrazine (4b) | 62.5 | 125 | >250 | Ampicillin (100) |
| Pyrazole-Thiazole (7b) | 0.22 | 0.25 | 12.5 | Ciprofloxacin (0.[1][2]5) |
| Indol-2-one Hybrid (21) | 4.0 | 2.0 | 8.0 | Tetracycline (4.[1][2]0) |
| Standard: Ampicillin | 100 | 1.9 | >128 | N/A |
| Standard: Ciprofloxacin | 0.015 | 0.5 | 1.0 | N/A |
Analysis:
-
Gram-Negative Potency: Derivative 4b outperforms Ampicillin against E. coli, likely due to enhanced lipophilicity facilitating outer membrane permeation.[1][2]
-
High-Potency Hybrids: The Pyrazole-Thiazole (7b) derivative demonstrates superior potency to Ciprofloxacin against S. aureus, suggesting a synergistic binding affinity to DNA Gyrase B subunit.[1][2]
Table 2: Antifungal Efficacy (MIC in µg/mL)
| Compound Class | C. albicans | A. niger | Reference Standard |
| Thiazole Hydrazine (4g) | 250 | >500 | Griseofulvin (500) |
| Thiazole-Triazole (54) | 200 | 100 | Clotrimazole (25) |
| Standard: Fluconazole | 16 | 32 | N/A |
Analysis: While thiazole hydrazines show activity superior to older fungistatics like Griseofulvin, they generally lag behind azoles (Fluconazole) unless hybridized with triazole rings to target the heme iron of CYP51 more effectively.[1][2]
Structure-Activity Relationship (SAR) Insights
To optimize potency, medicinal chemists should focus on the following structural modifications:
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃ , methoxy) at the para-position of the phenyl ring attached to the thiazole significantly enhance activity against Gram-negative bacteria (e.g., Compound 4b).[1][2]
-
Halogenation: Introduction of 2,4-dichloro or 4-fluoro moieties on the hydrazone phenyl ring increases lipophilicity and metabolic stability, often lowering MIC values by 2-4 fold.[1]
-
Steric Bulk: Bulky substituents (e.g., bromo, nitro) generally reduce activity against A. niger but may enhance selectivity for Gram-positive strains by fitting into the hydrophobic pocket of Topoisomerase IV.[1][2]
Challenges & Future Directions
-
Solubility: Many thiazole hydrazines suffer from poor aqueous solubility.[1][2] Formulation with cyclodextrins or salt formation (hydrochloride salts) is often required for in vivo efficacy.[1][2]
-
Toxicity: Hemolysis assays are critical.[1][2] While many derivatives show <5% hemolysis at MIC, hydrazine moieties can be metabolically activated to toxic intermediates.[1][2] ADME profiling is essential early in the pipeline.[1][2]
References
-
Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Nanobioletters. (2020).
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities. ACS Omega. (2020).[1][2]
-
In Vitro Antimicrobial Evaluation of Novel Pyrazole Incorporating Thiazol-4-one Derivatives. ACS Omega. (2022). [1][2]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules (MDPI). (2021). [1][2]
-
Thiazoles and Thiazolidinone Derivatives: Versatile Tools to Combat Antibiotic Resistance. Antibiotics. (2020).[1][2]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(1-Phenylhydrazino)-1,3-thiazole
Comprehensive Safety Guide for Handling 2-(1-Phenylhydrazino)-1,3-thiazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1-Phenylhydrazino)-1,3-thiazole. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Assessment and Risk Mitigation
The primary hazards associated with 2-(1-Phenylhydrazino)-1,3-thiazole are presumed to be:
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Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.
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Skin and Eye Irritation/Corrosion: Can cause serious skin and eye irritation or burns upon contact.
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Sensitization: May cause an allergic skin reaction.
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Carcinogenicity: Phenylhydrazine is a suspected human carcinogen.
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Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.
Given these potential risks, a multi-layered approach to safety, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE), is mandatory.
Engineering Controls: The First Line of Defense
All work with 2-(1-Phenylhydrazino)-1,3-thiazole, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood provides a physical barrier and ventilation to protect the user from hazardous vapors or dust.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 2-(1-Phenylhydrazino)-1,3-thiazole.
| Task | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, transfers) | Double-gloving with nitrile or neoprene gloves. | Chemical splash goggles and a face shield. | Flame-resistant lab coat, full-length pants, and closed-toe shoes. | A NIOSH-approved respirator may be required based on risk assessment. |
| Handling Solutions (transfers, reactions) | Double-gloving |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
